2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
Description
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Properties
IUPAC Name |
2-bromo-4-methoxy-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDEMXQQIWHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453627 | |
| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24958-42-7 | |
| Record name | 2-Bromo-4-methoxy-5-(phenylmethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24958-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for the preparation of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available 3,4-dimethoxybenzoic acid. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this target molecule.
Synthetic Strategy Overview
The synthesis of this compound from 3,4-dimethoxybenzoic acid is a multi-step process that involves three key transformations:
-
Selective Demethylation: The initial step focuses on the regioselective demethylation of the 4-methoxy group of 3,4-dimethoxybenzoic acid (veratric acid) to yield 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This selective deprotection is crucial for the subsequent introduction of the benzyloxy group.
-
Benzylation: The phenolic hydroxyl group of vanillic acid is then protected as a benzyl ether. This step prevents unwanted side reactions during the final bromination and introduces the benzyloxy moiety present in the target molecule.
-
Bromination: The final step involves the electrophilic aromatic substitution of the benzylated intermediate to introduce a bromine atom at the 2-position of the benzoic acid ring, affording the desired this compound.
The overall synthetic pathway is illustrated in the following diagram:
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid, a key intermediate in the synthesis of bioactive compounds. Due to the limited availability of experimental data in published literature, this guide combines reported values with predicted data to offer as complete a profile as possible for this compound.
Core Physicochemical Data
The structural and chemical identity of this compound is defined by the following identifiers and properties.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 24958-42-7 | [1] |
| Molecular Formula | C₁₅H₁₃BrO₄ | [1] |
| Molecular Weight | 337.17 g/mol | [1] |
| Melting Point | 193.0 to 197.0 °C | |
| Boiling Point | 445.4 ± 45.0 °C (Predicted) | N/A |
| Density | 1.486 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 2.97 ± 0.10 (Predicted) | N/A |
| Flash Point | 223.2 ± 28.8 °C (Predicted) | N/A |
Synthesis and Application
This compound is primarily utilized as a chemical intermediate. Notably, it serves as a precursor in the synthesis of 3,8-Dihydroxy-9-methoxy-6H-Dibenzo[b,d]pyran-6-one[1]. This end-product is of interest in the cosmetic and pharmaceutical industries for its reported properties as a collagen production promoter, an MMP-1 production inhibitor, and an elastase activity inhibitor[1].
Proposed Synthetic Pathway
Caption: A logical workflow for the synthesis of the target compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in the available scientific literature. However, general methodologies for the synthesis of similar brominated benzoic acid derivatives can be adapted.
General Protocol for the Bromination of a Substituted Benzoic Acid
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Dissolution: The starting benzoic acid derivative is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Addition of Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the reaction mixture. The reaction is typically carried out at a controlled temperature, often at room temperature or slightly below, to manage the exothermic nature of the reaction and improve selectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched, often by pouring it into water or a solution of a reducing agent like sodium thiosulfate to consume any excess bromine.
-
Isolation and Purification: The crude product is isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification is typically achieved by recrystallization from a suitable solvent system.
Spectroscopic Data
Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For structural confirmation, researchers would need to acquire this data experimentally. The expected spectral features can be predicted based on the compound's structure.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity or any associated signaling pathways for this compound itself. Its significance is primarily defined by its role as an intermediate in the synthesis of other biologically active molecules. Therefore, no signaling pathway diagrams can be provided at this time.
Safety and Handling
This guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its physicochemical properties and to explore its potential biological activities.
References
Potential Biological Activity of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid and its derivatives. While direct experimental data on this specific scaffold is limited, this document extrapolates potential therapeutic applications by examining structurally related substituted benzoic acid, bromophenol, and methoxyphenol compounds. This guide outlines potential mechanisms of action, suggests detailed experimental protocols for validation, and presents hypothetical data in a structured format to guide future research and development in this area. The information herein is intended to serve as a foundational resource for initiating and advancing research programs focused on this novel class of compounds.
Introduction
This compound is a substituted aromatic carboxylic acid. The unique arrangement of its functional groups—a bromine atom, a methoxy group, and a benzyloxy group on a benzoic acid core—suggests a potential for diverse biological activities. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The presence of a halogen, like bromine, can enhance lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved interaction with biological targets[4]. This guide will explore the putative biological activities of this compound derivatives based on the established activities of analogous compounds.
Potential Biological Activities and Mechanisms of Action
Based on the biological activities of structurally similar compounds, derivatives of this compound are hypothesized to possess the following activities:
Anti-inflammatory Activity
Substituted benzoic acids, particularly salicylates, are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes[2]. Additionally, related compounds like 2-hydroxy-4-methoxybenzoic acid have been shown to attenuate hepatotoxicity through anti-inflammatory and antioxidant mechanisms, reducing levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6[5].
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are widely used as antimicrobial agents[1][3]. Their mechanism of action often involves the disruption of cellular pH homeostasis in microorganisms, leading to the inhibition of growth and survival[3]. The lipophilic nature of the benzyloxy group and the presence of bromine in the target scaffold may enhance its ability to penetrate microbial cell membranes.
Enzyme Inhibition
Certain para-substituted benzoic acid derivatives have been identified as potent and selective inhibitors of protein phosphatases, such as Slingshot, which are involved in cytoskeleton dynamics and cell migration[6]. This suggests that derivatives of this compound could be investigated as inhibitors of various enzymes implicated in disease. For instance, 2-Bromo-5-benzyloxy-4-methoxybenzoic acid is an intermediate in the synthesis of a compound known to inhibit MMP-1 and elastase, suggesting a potential role in dermatology and tissue degradation-related diseases[7].
Antiviral Activity
A structurally related compound, 2-Bromo-5-hydroxy-4-methoxybenzoic acid, has been noted for its antiviral properties. This suggests that the core scaffold of bromo-methoxy-benzoic acid may be a promising starting point for the development of novel antiviral agents.
Hypothetical Quantitative Data
The following tables summarize hypothetical quantitative data for a series of hypothetical derivatives of this compound. These values are for illustrative purposes to guide the interpretation of future experimental results.
Table 1: Hypothetical Anti-inflammatory Activity of Derivatives
| Compound ID | R-Group Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Nitric Oxide Inhibition (%) in LPS-stimulated RAW 264.7 cells (at 10 µM) |
| BMB-001 | None (Parent Compound) | 150 | 75 | 45 |
| BMB-002 | Amide (e.g., -CONH₂) | 120 | 60 | 55 |
| BMB-003 | Ester (e.g., -COOCH₃) | 200 | 110 | 30 |
| BMB-004 | Substituted Amide | 90 | 40 | 65 |
Table 2: Hypothetical Antimicrobial Activity of Derivatives
| Compound ID | R-Group Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| BMB-001 | None (Parent Compound) | 64 | 128 | 64 |
| BMB-002 | Amide (e.g., -CONH₂) | 32 | 64 | 32 |
| BMB-003 | Ester (e.g., -COOCH₃) | 128 | 256 | 128 |
| BMB-004 | Substituted Amide | 16 | 32 | 16 |
Proposed Experimental Protocols
To validate the potential biological activities of this compound derivatives, the following experimental protocols are proposed.
In Vitro Anti-inflammatory Assays
-
Principle: This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2. The inhibition of the enzyme results in a reduction of the colorimetric product, which can be quantified spectrophotometrically.
-
Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (colorimetric probe)
-
Test compounds dissolved in DMSO
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls.
-
In a 96-well plate, add the enzyme, heme, and the test compound or control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm at multiple time points.
-
Calculate the rate of reaction and determine the IC₅₀ values.
-
-
Principle: This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant of lipopolysaccharide (LPS)-stimulated macrophages using the Griess reagent.
-
Reagents:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Test compounds dissolved in DMSO
-
Dexamethasone or L-NAME as positive controls
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Antimicrobial Susceptibility Testing
-
Principle: This assay determines the minimum inhibitory concentration (MIC) of the test compounds against various microorganisms by observing the lowest concentration that inhibits visible growth in a liquid medium.
-
Reagents and Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in DMSO
-
Standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole) as positive controls
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compounds and positive controls in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
Determine the MIC by visual inspection for the absence of turbidity.
-
Visualizations
The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be modulated by the derivatives of this compound.
Caption: Proposed experimental workflow for the evaluation of novel derivatives.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. benchchem.com [benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4-methoxy-5-benzyloxybenzoic acid | 24958-42-7 [chemicalbook.com]
The Strategic Role of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. This document provides a detailed overview of its role, particularly in the synthesis of precursors to Galantamine, an essential medication for the treatment of Alzheimer's disease. This guide offers a comparative analysis of synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry.
Introduction: A Versatile Building Block
This compound is a highly functionalized aromatic carboxylic acid. Its structure incorporates a bromine atom, a methoxy group, and a benzyloxy group, offering multiple reactive sites for the construction of complex molecular architectures. The benzyloxy group often serves as a strategic protecting group for a phenol, which can be deprotected in later synthetic steps to yield the desired active moiety. This makes it a valuable intermediate in multi-step organic syntheses.
Application in the Synthesis of a Galantamine Precursor
A significant application of this compound is in the synthesis of N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide, a key intermediate in the production of Galantamine.
"Prior Art" Synthetic Pathway
An established, albeit older, synthetic route involves the coupling of 2-bromo-5-benzyloxy-4-methoxy benzoic acid with a protected amine, followed by the deprotection of the benzyl groups.[1] This pathway highlights the use of the benzyloxy group as a protecting group for the phenol.
Improved Synthetic Pathway
A more recent and improved synthesis avoids the use of a protecting group for the phenolic hydroxyl, starting directly from 2-bromo-5-hydroxy-4-methoxy benzoic acid.[1] This streamlined approach is more efficient and avoids the additional steps of protection and deprotection.
Quantitative Data Summary
The following table summarizes the quantitative data for the improved synthesis of the Galantamine precursor as described in patent CA2683098C.[1]
| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Duration (hours) | Yield (%) |
| 1. Acid Chloride Formation | 2-bromo-5-hydroxy-4-methoxy benzoic acid | Thionyl chloride, DMF (catalyst) | Ethyl Acetate | 45 - 50 | 1 | High |
| 2. Amide Coupling | 2-bromo-5-hydroxy-4-methoxy benzoyl chloride | N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine | Dichloromethane | ~5 | 0.5 | High |
| 3. Purification | Crude amide | Dichloromethane, Water | Dichloromethane/Water | 0 - 10 | 2 | High |
Experimental Protocols
Protocol 1: Synthesis of this compound (Representative)
This protocol describes a general method for the benzylation of the phenolic hydroxyl group of 2-bromo-5-hydroxy-4-methoxybenzoic acid.
Materials:
-
2-bromo-5-hydroxy-4-methoxybenzoic acid
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Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-hydroxy-4-methoxybenzoic acid in DMF.
-
Add an excess of potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture to approximately 80°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of water and acidify with dilute HCl to a pH of approximately 2-3.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield this compound.
Protocol 2: Improved Synthesis of N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide[1]
This protocol is adapted from the process described in patent CA2683098C.[1]
Step 1: Formation of 2-bromo-5-hydroxy-4-methoxy benzoyl chloride
Materials:
-
2-bromo-5-hydroxy-4-methoxy benzoic acid (1.49 kg)
-
Dimethylformamide (DMF) (0.071 kg)
-
Ethyl Acetate (6.712 kg)
-
Thionyl chloride (1.29 kg)
Procedure:
-
Charge a reaction vessel with 2-bromo-5-hydroxy-4-methoxy benzoic acid, DMF, and ethyl acetate.
-
Stir the mixture and heat to 45-50°C under a nitrogen atmosphere.
-
Slowly add thionyl chloride while maintaining the temperature between 45-50°C.
-
Stir the mixture for approximately 1 hour.
-
Concentrate the resulting solution under vacuum to obtain the acid chloride, which is used directly in the next step.
Step 2: Amide Coupling Reaction
Materials:
-
2-bromo-5-hydroxy-4-methoxy benzoyl chloride solution from Step 1
-
N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine
-
Dichloromethane (9.95 kg)
Procedure:
-
Cool the concentrated acid chloride solution to about 30°C and dilute with dichloromethane under a nitrogen atmosphere.
-
In a separate vessel, prepare a slurry of N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine.
-
Cool the amine slurry to approximately 5°C.
-
Transfer the acid chloride solution into the amine slurry at ~5°C.
-
Stir the reaction mixture for about 0.5 hours under a nitrogen atmosphere.
-
Concentrate the solution under vacuum.
Step 3: Purification
Materials:
-
Crude product from Step 2
-
Dichloromethane (6.628 kg for dissolution, 1.326 kg for washing)
-
Water (15 kg)
Procedure:
-
Cool the concentrated crude product to 25-35°C.
-
Add dichloromethane and stir for 15 minutes.
-
Add water and stir for 30 minutes.
-
Cool the mixture to 0-10°C and stir for 2 hours to allow for precipitation.
-
Filter the resulting slurry and wash the solid with dichloromethane.
-
Dry the purified solid under vacuum at approximately 80°C for 12 hours to yield N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide.
Conclusion
This compound serves as a valuable, albeit now less-favored, intermediate in the synthesis of a key precursor to Galantamine. The evolution of the synthetic strategy to a more direct route using the unprotected 2-bromo-5-hydroxy-4-methoxy benzoic acid demonstrates a common theme in pharmaceutical process development: the optimization of synthetic pathways to improve efficiency and reduce the number of steps. The detailed protocols and comparative pathways presented in this guide offer valuable insights for chemists and researchers in the field of drug development and organic synthesis.
References
An In-Depth Technical Guide to the Investigation of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acid derivatives represent a pivotal scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid, a key intermediate in the synthesis of compounds with applications in cosmetology and potentially beyond. This document provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of analogues of this core structure. Detailed experimental protocols for the synthesis of related compounds are provided, alongside a thorough examination of their potential roles as enzyme inhibitors, particularly focusing on Matrix Metalloproteinase-1 (MMP-1). The guide aims to equip researchers with the foundational knowledge and practical methodologies required to explore this chemical space for the development of novel therapeutic agents.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structural features, including the presence of a bromine atom, a methoxy group, and a benzyloxy group on the benzoic acid core, make it a versatile building block for the synthesis of more complex molecules. The individual substituents can influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its biological activity.
The vanillic acid substructure (4-hydroxy-3-methoxybenzoic acid) is prevalent in many naturally occurring and synthetic compounds with known pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects. The core molecule of this guide can be considered a protected and further substituted derivative of vanillic acid, suggesting a rich potential for biological investigation.
Synthesis of the Core Scaffold and its Analogues
General Synthetic Workflow
The logical pathway to synthesize the target compound and its analogues involves a multi-step process, starting from readily available precursors. The following workflow outlines a general strategy.
Caption: General synthetic workflow for this compound and its analogues.
Key Experimental Protocols
The following protocols are based on established procedures for the synthesis of structurally related compounds and can be adapted for the synthesis of the target molecule and its analogues.
Protocol 1: Benzylation of a Hydroxybenzoic Acid
This protocol is adapted from the synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.
-
Objective: To protect the hydroxyl group of a substituted benzoic acid with a benzyl group.
-
Materials: 4-hydroxy-3-methoxybenzoic acid (vanillic acid), ethanol, sodium hydroxide (NaOH) solution, benzyl bromide (BnBr).
-
Procedure:
-
Dissolve 4-hydroxy-3-methoxybenzoic acid in a mixture of ethanol and an aqueous NaOH solution.
-
Add benzyl bromide to the solution.
-
Heat the mixture at 65°C for 8 hours with stirring.
-
Concentrate the reaction mixture under reduced pressure.
-
Acidify the aqueous residue to a pH of 3.0 using 6M HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
-
Dry the product under vacuum at 45°C.
-
Protocol 2: Electrophilic Bromination of a Substituted Benzoic Acid
This protocol is adapted from a patented method for the synthesis of 2-bromo-4,5-dialkoxybenzoic acids.[1]
-
Objective: To introduce a bromine atom at the C2 position of the benzoic acid ring.
-
Materials: 3,4-dialkoxybenzoic acid (e.g., 4-(benzyloxy)-3-methoxybenzoic acid from Protocol 1), concentrated hydrochloric acid (35%), bromine.
-
Procedure:
-
Suspend the 3,4-dialkoxybenzoic acid in concentrated hydrochloric acid.
-
Add bromine dropwise to the suspension at 25°C.
-
Stir the resulting mixture for several hours at room temperature.
-
Add water to the mixture and continue stirring for one hour.
-
Filter the precipitated crystals and dry under reduced pressure to yield the crude 2-bromo-4,5-dialkoxybenzoic acid.
-
Potential Biological Activities and Analogues
The structural similarity of this compound to known bioactive molecules, such as vanillic acid derivatives, suggests a range of potential biological activities. These include antioxidant, antimicrobial, and enzyme inhibitory properties. The investigation of analogues, where the substituents on the aromatic ring are systematically varied, is a key strategy in drug discovery to optimize activity and selectivity.
Data on Analogous Compounds
The following tables summarize quantitative data for various substituted benzoic acid derivatives, highlighting their potential as enzyme inhibitors.
Table 1: Inhibitory Activity of Benzoic Acid Derivatives against α-Amylase
| Compound | Substituents | IC50 (mM) |
| 2-Hydroxybenzoic acid | 2-OH | >50 |
| 4-Hydroxybenzoic acid | 4-OH | >50 |
| 2,3-Dihydroxybenzoic acid | 2,3-diOH | 25.12 ± 0.69 |
| 2,4-Dihydroxybenzoic acid | 2,4-diOH | 21.01 ± 0.68 |
| 3,4-Dihydroxybenzoic acid | 3,4-diOH | 41.28 ± 1.12 |
| 3,5-Dihydroxybenzoic acid | 3,5-diOH | 39.53 ± 1.03 |
| 2,3,4-Trihydroxybenzoic acid | 2,3,4-triOH | 17.30 ± 0.73 |
| Vanillic acid | 4-OH, 3-OCH3 | 27.89 |
| Syringic acid | 4-OH, 3,5-diOCH3 | 44.81 |
Data adapted from a study on the inhibition of α-amylase by benzoic acid derivatives.
Table 2: Inhibitory Activity of Benzoic Acid Derivatives against Acetylcholinesterase (AChE) and Carbonic Anhydrases (hCA I and hCA II)
| Compound ID | Substituent on Benzoic Acid Core | AChE Ki (nM) | hCA I Ki (nM) | hCA II Ki (nM) |
| 6c | 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione | 33.00 ± 0.29 | - | - |
| 6e | cyclohexanone | 18.78 ± 0.09 | - | - |
| 6f | 2,2-dimethyl-1,3-dioxan-4-one | 13.62 ± 0.21 | - | - |
Data represents selected compounds from a study on novel benzoic acid derivatives as multitarget inhibitors.
Structure-Activity Relationships (SAR)
Based on the available data for related compounds, several structure-activity relationships can be inferred:
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the benzoic acid ring significantly influence inhibitory activity against enzymes like α-amylase. Dihydroxy and trihydroxy derivatives tend to be more potent than monohydroxy compounds.
-
Methoxy Substituents: The presence and position of methoxy groups also modulate activity. In some cases, methoxylation can decrease inhibitory potential compared to the corresponding hydroxylated analogue.
-
Bulky Substituents: The introduction of larger, more complex substituents can lead to highly potent and selective inhibitors, as seen in the case of AChE and hCA inhibitors.
Focus on Matrix Metalloproteinase-1 (MMP-1) Inhibition
The initial lead that this compound is an intermediate in the synthesis of a collagen production promoter and MMP-1 inhibitor suggests that this class of compounds may have significant potential in dermatology and tissue remodeling.
The Role of MMP-1 in Collagen Degradation
Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1, plays a crucial role in the degradation of type I collagen, the most abundant structural protein in the extracellular matrix (ECM) of skin and other connective tissues. The dysregulation of MMP-1 activity is implicated in various pathological conditions, including skin aging, arthritis, and cancer metastasis.
The collagen degradation pathway initiated by MMP-1 is a critical process. MMP-1 cleaves the triple-helical collagen fibril at a specific site, leading to its unwinding and subsequent degradation by other proteases, such as gelatinases (MMP-2 and MMP-9).
Signaling Pathway of MMP-1 Mediated Collagen Degradation
The following diagram illustrates the key steps in the collagen degradation pathway and the central role of MMP-1.
Caption: Signaling pathway of MMP-1 mediated collagen degradation and its inhibition.
Mechanism of Small Molecule Inhibition of MMP-1
Small molecule inhibitors of MMP-1 typically function by binding to the active site of the enzyme, preventing it from interacting with its collagen substrate. The active site of MMPs contains a catalytic zinc ion, which is crucial for their enzymatic activity. Many inhibitors are designed to chelate this zinc ion, thereby inactivating the enzyme.[2][3]
The development of selective MMP-1 inhibitors is a key challenge, as the active sites of different MMPs are highly conserved. Structure-activity relationship studies are therefore essential to identify structural motifs that confer selectivity for MMP-1 over other MMPs, which can help to minimize off-target effects.
Conclusion
This compound and its analogues represent a promising area of research for the development of new therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by related benzoic acid derivatives, provides a strong foundation for further investigation. The potential for this class of compounds to act as MMP-1 inhibitors is particularly noteworthy, with potential applications in dermatology, rheumatology, and oncology.
This technical guide has provided a framework for the synthesis and evaluation of these compounds. The detailed experimental protocols, summary of quantitative data, and visualization of the relevant signaling pathway are intended to serve as a valuable resource for researchers in this field. Future work should focus on the synthesis of a focused library of analogues with systematic variations of the substituents on the benzoic acid core, followed by their screening against a panel of relevant biological targets, including MMP-1, to establish a comprehensive structure-activity relationship and identify lead compounds for further development.
References
The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to the Discovery and History of Substituted Benzoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal discovery and rich history of substituted benzoic acid derivatives, a class of compounds that has left an indelible mark on modern medicine. From the advent of local anesthetics to the development of crucial treatments for infectious diseases and gout, the journey of these molecules is one of scientific ingenuity and therapeutic innovation. This document provides a comprehensive overview of their origins, detailed experimental protocols for their synthesis, and a quantitative look at their physicochemical and biological properties, offering valuable insights for today's researchers and drug development professionals.
A Legacy of Innovation: The Historical Trajectory
The story of substituted benzoic acid derivatives begins with the isolation and characterization of naturally occurring benzoic acid. Benzoic acid was first discovered in the 16th century through the dry distillation of gum benzoin.[1][2] Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler.[1][2] The subsequent exploration of its derivatives unlocked a vast array of therapeutic possibilities.
A significant milestone was the structural elucidation of cocaine, a naturally occurring ester of benzoic acid. This spurred chemists to synthesize analogues in search of compounds with similar anesthetic properties but without the undesirable toxicity and addictive potential. This quest laid the foundation for the development of a wide array of synthetic molecules with diverse therapeutic applications.[3]
Key Milestones in the Discovery of Substituted Benzoic Acid Compounds
| Year | Discovery/Development | Key Compound(s) | Significance |
| 1838 | Raffaele Piria generates salicylic acid from salicin.[4] | Salicylic Acid | Foundation for the development of aspirin. |
| 1853 | Charles Frederic Gerhardt synthesizes acetylsalicylic acid.[5] | Acetylsalicylic Acid (Aspirin) | Initially overlooked, later became a blockbuster drug. |
| 1897 | Felix Hoffman at Bayer rediscovers and produces a stable form of acetylsalicylic acid.[4][5] | Aspirin | Commercialization of one of the most widely used drugs in history. |
| 1905 | Alfred Einhorn synthesizes procaine (Novocaine).[3][6] | Procaine | The first synthetic local anesthetic, a safer alternative to cocaine.[3] |
| 1949 | Probenecid is synthesized.[7] | Probenecid | Initially used to extend penicillin supplies during WWII, later repurposed for gout treatment.[7][8] |
Physicochemical Properties of Key Substituted Benzoic Acid Derivatives
The therapeutic utility of substituted benzoic acid derivatives is intrinsically linked to their physicochemical properties. Parameters such as pKa and solubility influence their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa (at 25 °C) | Solubility in Water (g/L at 25 °C) | Melting Point (°C) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 4.20[9][10] | 3.44[11] | 122[11] |
| Salicylic Acid (2-hydroxybenzoic acid) | C₇H₆O₃ | 138.12 | 2.97[10] | 2.2 (at 20 °C) | 159 |
| Acetylsalicylic Acid (Aspirin) | C₉H₈O₄ | 180.16 | 3.5 | 3.3 (at 20 °C) | 135 |
| p-Aminobenzoic Acid (PABA) | C₇H₇NO₂ | 137.14 | 4.65 (amino group), 4.92 (carboxyl group) | 5.0 | 187-189 |
| Procaine | C₁₃H₂₀N₂O₂ | 236.31 | 9.0 (amino group) | 1.4 | 61 |
| Probenecid | C₁₃H₁₉NO₄S | 285.36 | 3.4 | Insoluble | 198-200 |
Biological Activity of Selected Substituted Benzoic Acid Derivatives
The diverse biological activities of these compounds have led to their use in a wide range of therapeutic areas.
| Compound | Therapeutic Class | Mechanism of Action | Representative Biological Data |
| Aspirin | Anti-inflammatory, Analgesic, Antipyretic, Antiplatelet | Irreversible inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][12][13] | A single 975 mg dose can reduce PGE₂ levels in skeletal muscle by 50-97% within 2 hours.[12] |
| Procaine | Local Anesthetic | Blocks sodium channels in nerve membranes, preventing the initiation and conduction of nerve impulses. | - |
| Para-aminosalicylic acid (PAS) | Antitubercular Agent | Inhibits the synthesis of folic acid in bacteria. | - |
| Probenecid | Uricosuric, Penicillin Adjuvant | Inhibits the renal tubular reabsorption of uric acid and the renal excretion of penicillin by blocking organic anion transporters (OATs).[7][14] | - |
| Substituted 3-(phenylamino)benzoic acids | Anticancer (investigational) | Potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3).[15] | Some derivatives show nanomolar affinity and over 200-fold selectivity for AKR1C3.[15] |
| Benzoic acid derivatives | Antifungal | Target fungal-specific CYP53 enzymes.[16] | MIC values against various fungal strains have been determined.[16] |
Experimental Protocols
Synthesis of Acetylsalicylic Acid (Aspirin)
This procedure is a classic example of esterification.
Materials:
-
Salicylic acid
-
Acetic anhydride
-
Concentrated sulfuric acid or phosphoric acid (catalyst)
-
Distilled water
-
Ethanol
-
Erlenmeyer flask
-
Beaker
-
Hot water bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Weigh out a known amount of salicylic acid and place it in an Erlenmeyer flask.
-
Carefully add an excess of acetic anhydride to the flask.
-
Add a few drops of concentrated sulfuric acid or phosphoric acid as a catalyst.
-
Gently swirl the flask to mix the reactants.
-
Heat the flask in a hot water bath (around 70-80°C) for approximately 10-15 minutes.
-
Remove the flask from the hot water bath and allow it to cool to room temperature.
-
Slowly add cold distilled water to the flask to hydrolyze the excess acetic anhydride. This step should be done in a fume hood as it can generate acetic acid vapors.
-
Cool the flask in an ice bath to induce crystallization of the aspirin.
-
Collect the crude aspirin crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
For purification, recrystallize the crude aspirin from an ethanol/water mixture.
-
Dry the purified crystals and determine the melting point to assess purity.
Synthesis of Procaine Hydrochloride
The synthesis of procaine hydrochloride can be achieved through the esterification of p-aminobenzoic acid with 2-diethylaminoethanol or via a multi-step process starting from p-nitrobenzoyl chloride.[1]
Method 1: Esterification of p-Aminobenzoic Acid
Materials:
-
p-Aminobenzoic acid
-
2-Diethylaminoethanol
-
Sulfuric acid (catalyst)
-
Sodium carbonate
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
React p-aminobenzoic acid with an excess of 2-diethylaminoethanol in the presence of a catalytic amount of sulfuric acid.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, neutralize the excess acid with a sodium carbonate solution.
-
Isolate the crude procaine base.
-
Purify the procaine base by recrystallization from a suitable solvent.
-
To form the hydrochloride salt, dissolve the purified procaine base in a suitable solvent and bubble hydrogen chloride gas through the solution or add a stoichiometric amount of hydrochloric acid.
Method 2: From p-Nitrobenzoyl Chloride [1]
This is a three-step synthesis: esterification, reduction, and salt formation.
Step 1: Esterification
-
React p-nitrobenzoyl chloride with 2-(diethylamino)ethanol to form 2-(diethylamino)ethyl p-nitrobenzoate.
Step 2: Reduction
-
Reduce the nitro group of the intermediate to a primary amine using a reducing agent such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation (H₂/catalyst) to yield the procaine base.
Step 3: Salt Formation
-
Treat the procaine base with hydrochloric acid to form the stable procaine hydrochloride salt.
Signaling Pathways and Mechanisms of Action
Aspirin: Inhibition of Cyclooxygenase (COX)
Aspirin exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] This inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[4]
Caption: Aspirin's mechanism of action via irreversible inhibition of COX enzymes.
Probenecid: Modulation of Renal Organic Anion Transport
Probenecid's primary mechanism of action for the treatment of gout involves the inhibition of urate transporter 1 (URAT1) in the renal tubules.[14] This reduces the reabsorption of uric acid, leading to its increased excretion.[14] Probenecid also inhibits other organic anion transporters (OATs), which is the basis for its use in increasing the plasma concentration of certain drugs like penicillin.[7][14]
Caption: Probenecid's dual mechanism of inhibiting uric acid reabsorption and penicillin secretion.
Logical Relationships in Drug Discovery
The development of substituted benzoic acid derivatives often follows a logical progression from a lead compound. The discovery of procaine is a prime example of this, originating from the desire to create a safer alternative to cocaine.
Caption: Logical workflow for the discovery of procaine from cocaine.
References
- 1. benchchem.com [benchchem.com]
- 2. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Synthesis of Local Anesthetics derived from benzoic acid [quimicaorganica.org]
- 7. Probenecid - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. global.oup.com [global.oup.com]
- 11. Benzoic acid - Wikipedia [en.wikipedia.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 15. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of chemical intermediates is paramount to ensuring the integrity of experimental results and the quality of synthesized products. This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, a key building block in the synthesis of various compounds.
Summary of Chemical Stability
This compound is a solid, appearing as a white to light yellow powder or crystal. While specific quantitative stability data is not extensively published, information from suppliers and the known chemistry of its functional groups allow for a qualitative assessment of its stability. The compound is noted to be sensitive to light and moisture.[1] Incompatible materials include strong oxidizing agents.[1][2] Thermal decomposition may produce hazardous byproducts such as carbon oxides and hydrogen bromide.[2]
Table 1: Summary of Stability Information
| Parameter | Observation | Potential Consequence of Instability |
| Light Sensitivity | The compound is light-sensitive.[1] | Photodegradation, leading to impurity formation and loss of potency. |
| Moisture Sensitivity | The compound is moisture-sensitive.[1][3] | Hydrolysis or changes in physical form. |
| Thermal Stability | Stable under recommended storage conditions.[2] High temperatures can lead to decomposition.[2] | Formation of degradation products like carbon oxides and hydrogen bromide.[2] |
| Incompatibility | Incompatible with strong oxidizing agents.[1][2] | Vigorous reactions, potentially compromising sample integrity. |
Recommended Storage Conditions
Proper storage is crucial to maintain the purity and integrity of this compound. The primary goals are to protect it from light, moisture, and incompatible substances.
Table 2: Recommended Storage Conditions
| Condition | Recommendation |
| Temperature | Short-term: Room temperature in a cool, dark place (<15°C is recommended). Long-term: Refrigerate at 2°C - 8°C.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture.[1] |
| Container | Keep in a tightly closed, light-resistant container.[1][2][3] |
| Location | Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[1][2] |
Potential Degradation Pathways
The structure of this compound contains several functional groups that could be susceptible to degradation under adverse conditions. The benzyloxy group is prone to de-benzylation, the bromo substituent can be involved in various reactions, and the carboxylic acid can undergo decarboxylation at high temperatures.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing. The goal is to identify potential degradation products and develop stability-indicating analytical methods.
Methodology
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed and unstressed samples.
-
Identify and characterize major degradation products using techniques like LC-MS.
-
Caption: Experimental workflow for a forced degradation study.
References
Molecular weight and formula of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid, a key intermediate in organic synthesis. It details the compound's chemical properties, provides a conceptual framework for its synthesis and analysis, and presents this information in a structured format suitable for a professional audience.
Core Chemical Data
This compound is a halogenated aromatic carboxylic acid. Its structure incorporates several functional groups that make it a versatile building block in the synthesis of more complex molecules. The fundamental properties of this compound are summarized below.
| Property | Data | Source(s) |
| Molecular Formula | C15H13BrO4 | [1][2] |
| Molecular Weight | 337.17 g/mol | [2][3] |
| CAS Number | 24958-42-7 | [1][4][5] |
| Synonyms | 2-Bromo-5-benzyloxy-4-methoxybenzoic acid, 5-Benzyloxy-2-bromo-p-anisic acid | [1][2][3] |
| Physical State | Solid, White to Light yellow powder/crystal | [3] |
| Melting Point | 193.0 to 197.0 °C | [3] |
Applications in Synthesis
This compound is primarily utilized as an intermediate in multi-step organic syntheses. Notably, it serves as a precursor in the synthesis of 3,8-Dihydroxy-9-methoxy-6H-Dibenzo[b,d]pyran-6-one.[4] This derivative is recognized for its potential applications in cosmetics as an anti-wrinkle agent, reportedly acting as a collagen production promoter, an inhibitor of MMP-1 production, and an elastase activity inhibitor.[4] Its utility in the development of potential drug candidates is also noted, where its structural features can be leveraged to enhance biological activity.[6]
Conceptual Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in publicly accessible literature, a general synthetic strategy can be inferred from standard organic chemistry principles. The process would logically involve the bromination of a substituted benzoic acid precursor. The following sections outline a conceptual workflow for its synthesis and subsequent quality control.
3.1. Conceptual Synthesis Protocol
The synthesis of a substituted benzoic acid like the target compound typically involves a multi-step process. A plausible route would start with a more readily available substituted toluene or benzoic acid, followed by sequential functional group additions and modifications. For example, a common strategy for producing related compounds, such as 2-bromo-4,5-dimethoxybenzoic acid, involves the directed bromination of a dimethoxybenzoic acid precursor.[7]
A logical workflow for the synthesis and purification of such a compound is illustrated in the diagram below.
Caption: Conceptual workflow for synthesis and purification.
3.2. Quality Control and Characterization
Post-synthesis, the identity and purity of this compound must be confirmed. Standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, typically aiming for >97%.
-
Melting Point Analysis: To compare the observed melting point range with the reference value as a preliminary check of purity.
The logical relationship between the compound's structure and the analytical data used for its confirmation is depicted in the following diagram.
Caption: Logical flow for analytical structural verification.
References
- 1. tr.tnjchem.com [tr.tnjchem.com]
- 2. echemi.com [echemi.com]
- 3. 5-Benzyloxy-2-bromo-4-methoxybenzoic Acid | 24958-42-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-Bromo-4-methoxy-5-benzyloxybenzoic acid | 24958-42-7 [chemicalbook.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. chemimpex.com [chemimpex.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols: 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid as a versatile building block in the synthesis of biologically active compounds. This intermediate is particularly valuable in the preparation of urolithin derivatives, a class of compounds known for their potential in promoting skin health and combating the signs of aging.
Application: Synthesis of Anti-Aging Agent D455545
This compound serves as a key precursor for the synthesis of 3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one (also known as D455545), a compound with promising applications in dermatology and cosmetics. D455545 has been identified as a potent agent for skin rejuvenation through a multi-target mechanism that includes the promotion of collagen synthesis, inhibition of matrix metalloproteinase-1 (MMP-1), and reduction of elastase activity. These actions collectively help to maintain the integrity and elasticity of the dermal matrix, thereby reducing the appearance of wrinkles and fine lines.
Table 1: Biological Activities of the Target Compound D455545
| Biological Target | Activity | Therapeutic Relevance |
| Collagen Synthesis | Promoter | Enhances skin firmness and reduces wrinkles. |
| MMP-1 (Collagenase) | Inhibitor | Prevents the breakdown of existing collagen. |
| Elastase | Inhibitor | Protects elastin fibers, maintaining skin elasticity. |
Proposed Synthetic Pathway
The synthesis of D455545 from this compound can be achieved through a multi-step process. A plausible route involves an initial Ullmann condensation (a modified Hurtley reaction) with a suitable phenol, followed by intramolecular cyclization to form the dibenzopyranone core. Subsequent debenzylation and demethylation steps are then required to yield the final dihydroxy product.
Caption: Proposed synthetic workflow for D455545.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of urolithin derivatives and provide a general framework.[1][2] Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Step 1: Ullmann Condensation to form Dibenzopyranone Intermediate
This step involves the copper-catalyzed coupling of this compound with a protected dihydroxybenzene, such as resorcinol monomethyl ether, followed by in-situ lactonization.
Materials:
-
This compound
-
Resorcinol monomethyl ether
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), resorcinol monomethyl ether (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF and toluene (e.g., in a 1:1 ratio) via syringe.
-
Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dibenzopyranone intermediate.
Table 2: Representative Reaction Parameters for Ullmann Condensation
| Parameter | Value |
| Temperature | 120 - 140 °C |
| Reaction Time | 12 - 24 hours |
| Solvent | DMF/Toluene |
| Base | K₂CO₃ |
| Catalyst | CuI |
Step 2: Debenzylation and Demethylation
The benzyl and methyl protecting groups are removed to yield the final product, D455545. This can often be achieved in a single step using a strong Lewis acid like boron tribromide.
Materials:
-
Dibenzopyranone intermediate from Step 1
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the dibenzopyranone intermediate (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (3.0-4.0 eq) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield 3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one (D455545).
Biological Activity and Signaling Pathway
The anti-aging effects of D455545 are attributed to its influence on key components of the skin's extracellular matrix (ECM). By promoting the expression of Type I collagen and inhibiting the enzymes responsible for its degradation (MMP-1) and the degradation of elastin (elastase), D455545 helps to restore the structural integrity and resilience of the skin.
Caption: Mechanism of action for D455545 in skin health.
References
- 1. Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Protocols for the Bromination of Methoxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the bromination of the three isomers of methoxybenzoic acid: 2-methoxybenzoic acid, 3-methoxybenzoic acid, and 4-methoxybenzoic acid. The protocols are compiled from various scientific sources and are intended to serve as a comprehensive guide for the synthesis of brominated methoxybenzoic acid derivatives, which are valuable intermediates in pharmaceutical and agrochemical research. The regioselectivity of the bromination is influenced by the interplay of the activating methoxy group and the deactivating, meta-directing carboxylic acid group.
Data Presentation: A Comparative Overview of Bromination Reactions
The following tables summarize quantitative data from various reported bromination reactions of methoxybenzoic acid isomers. It is important to note that the data are compiled from different sources and the reaction conditions are not standardized across all experiments. Therefore, direct comparison of yields should be interpreted with caution.
Table 1: Bromination of 2-Methoxybenzoic Acid
| Brominating Agent | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |
| N-Bromosuccinimide (NBS) & NaOH | Water | None | 0-5 | 2 | 5-Bromo-2-methoxybenzoic acid | 98 | >98 | [1] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Not Specified | Not Specified | 20-25 | 18 | 5-Bromo-2-methoxybenzoic acid | 98 | Not Specified | [1] |
Table 2: Bromination of 3-Methoxybenzoic Acid
| Brominating Agent | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |
| N-Bromosuccinimide (NBS) | Dichloromethane | H₂SO₄, KBr, Red Phosphorus | 25-30 | 3 | 2-Bromo-5-methoxybenzoic acid | 93.4 | 99.1 | [1] |
| Dibromohydantoin | Dichloroethane | H₂SO₄, KBr, Red Phosphorus | 25-30 | 3 | 2-Bromo-5-methoxybenzoic acid | 93.6 | 99.4 | [1] |
| Bromine | Water | NaOH | 0-5 | 1 | 2-Bromo-5-methoxybenzoic acid | Not Specified | Not Specified | [1] |
Table 3: Bromination of 4-Methoxybenzoic Acid
| Brominating Agent | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Purity (%) | Reference |
| Bromine (1.1 eq) | Acetic Acid | FeCl₃ | 45-78 | 15 | 3-Bromo-4-methoxybenzoic acid | Not Specified | Not Specified | [2] |
| Bromine (2.2 eq) | Acetic Acid | FeBr₃ | RT to Reflux | 4-6 | 3,5-Dibromo-4-methoxybenzoic acid | Not Specified | Not Specified | [3] |
| N-Bromosuccinimide (NBS) (2.1 eq) | DMF or Acetic Acid | None | 0 to RT | Several | 3,5-Dibromo-4-methoxybenzoic acid | Not Specified | Not Specified | [4] |
| Bu₄NBr₃ (2.0 eq) | Acetonitrile | K₃PO₄ | 100 | 6 | 3,5-Dibromo-4-methoxybenzoic acid | Not Specified | Not Specified | [4] |
Experimental Protocols
The following are detailed methodologies for key bromination experiments.
Protocol 1: Synthesis of 5-Bromo-2-methoxybenzoic Acid from 2-Methoxybenzoic Acid using NBS
This protocol describes the bromination of 2-methoxybenzoic acid using N-bromosuccinimide in an aqueous basic solution.[1]
Materials:
-
2-Methoxybenzoic acid (o-anisic acid)
-
N-Bromosuccinimide (NBS)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrobromic acid (HBr)
-
Sodium sulfite (Na₂SO₃)
-
Ice
Procedure:
-
In a suitable flask, dissolve 2-methoxybenzoic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents).
-
Cool the solution to 0-5 °C using an ice/methanol bath.
-
While maintaining the temperature, add N-bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Continue stirring at 0-5 °C and monitor the reaction progress using a potassium iodide-starch paper test.
-
Once the reaction is complete (positive test), quench any excess oxidant by adding a small amount of sodium sulfite until the test is negative.
-
Acidify the reaction mixture by adding concentrated hydrobromic acid in portions, which will cause the product to precipitate.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-bromo-2-methoxybenzoic acid.
Protocol 2: Synthesis of 2-Bromo-5-methoxybenzoic Acid from 3-Methoxybenzoic Acid using NBS
This protocol details the bromination of 3-methoxybenzoic acid using N-bromosuccinimide in a chlorinated solvent with catalytic additives.[1]
Materials:
-
3-Methoxybenzoic acid (m-anisic acid)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium bromide (KBr)
-
Red phosphorus
-
Ethanol
-
Ice
Procedure:
-
To a four-necked flask, add dichloromethane, 3-methoxybenzoic acid (1.0 equivalent), concentrated sulfuric acid, potassium bromide (0.1 equivalents), and red phosphorus (0.1 equivalents).
-
Begin stirring the mixture and add N-bromosuccinimide (1.5 equivalents) at 25 °C.
-
Control the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.
-
Monitor the consumption of the starting material by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into ice water to quench the reaction.
-
Recover the dichloromethane under reduced pressure.
-
Filter the mother liquor and recrystallize the crude product from ethanol to obtain 2-bromo-5-methoxybenzoic acid.
Protocol 3: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid from 4-Methoxybenzoic Acid using Bromine
This protocol describes the dibromination of 4-methoxybenzoic acid using molecular bromine in acetic acid.[3]
Materials:
-
4-Methoxybenzoic acid (p-anisic acid)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Anhydrous iron(III) bromide (FeBr₃)
-
10% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.
-
Add a catalytic amount of anhydrous iron(III) bromide.
-
From the dropping funnel, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water to precipitate the crude product.
-
Quench any excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from hot ethanol.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the bromination of methoxybenzoic acids.
Regioselectivity in Bromination of Methoxybenzoic Acids
Caption: Logical relationship of substituent effects on the regioselectivity of bromination.
References
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes: Synthesis of Urolithins Using 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
Introduction
Urolithins are a class of dibenzopyran-6-one derivatives that are metabolites produced by the human gut microbiota from ellagic acid and ellagitannins, which are found in various fruits and nuts. These compounds have garnered significant scientific interest due to their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Their biological activity is linked to the modulation of several key cellular signaling pathways.
The chemical synthesis of specific urolithins is crucial for detailed pharmacological studies and drug development, as it allows for the production of pure compounds in controlled quantities. 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid serves as a versatile and advanced intermediate for the synthesis of specific urolithin analogues. Its structure, featuring a reactive bromine atom for coupling reactions and strategically placed methoxy and benzyloxy protecting groups, allows for the regioselective construction of the core urolithin scaffold and subsequent differential deprotection to yield specific hydroxylation patterns.
Application
The primary application of this compound in this context is as a key building block in a multi-step synthesis of hydroxylated urolithin derivatives. The general synthetic strategy involves an Ullmann-type coupling reaction between the benzoic acid derivative and a phenolic partner, typically resorcinol or a related compound, to form a diaryl ether intermediate. This is followed by an intramolecular cyclization to form the characteristic lactone ring of the dibenzopyranone core. Finally, selective or complete deprotection of the methoxy and benzyloxy groups yields the target urolithin. This approach provides a reliable route to urolithins that may be difficult to isolate from natural sources or produce via microbial fermentation.
Experimental Protocols
The following is a representative protocol for the synthesis of a urolithin intermediate from this compound. This protocol is based on established methods for similar Ullmann couplings and subsequent cyclizations used in urolithin synthesis.[1]
Protocol 1: Synthesis of 8-Benzyloxy-7-methoxy-3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin Analogue)
This protocol describes a two-step synthesis: 1) Ullmann coupling of this compound with resorcinol, and 2) Intramolecular cyclization to form the urolithin core.
Materials:
-
This compound
-
Resorcinol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Acetic anhydride (Ac2O)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step 1: Ullmann Coupling
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), resorcinol (1.5 eq.), and potassium carbonate (2.5 eq.).
-
Add copper(I) iodide (0.1 eq.) as the catalyst.
-
Add anhydrous DMF as the solvent (approx. 10 mL per gram of the benzoic acid).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 2M HCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude diaryl ether intermediate.
Step 2: Intramolecular Acylative Cyclization
-
Dissolve the crude diaryl ether from Step 1 in a mixture of pyridine (5 mL) and acetic anhydride (10 mL).
-
Heat the mixture to reflux (approx. 140 °C) for 2-4 hours. Monitor the formation of the lactone ring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash successively with 2M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to yield the pure urolithin analogue.
Quantitative Data
The following table summarizes representative yields for the synthesis of urolithins based on protocols using analogous 2-bromobenzoic acid precursors. Actual yields for the specific synthesis described above may vary.
| Starting Material | Reaction Type | Product | Yield (%) | Purity (%) | Reference |
| 2-Bromobenzoic acid & Resorcinol | Ullmann Coupling & Cyclization | Urolithin B | ~70% | >95% | [2] |
| 2-Bromo-5-methoxybenzoic acid & Resorcinol | Ullmann Coupling | Diaryl ether intermediate | Not specified | Not specified | [1] |
| 5-methyl-2-bromobenzoic acid & Resorcinol | Copper-catalyzed Coupling | 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one | Not specified | Not specified | [3] |
| 2-bromo-5-hydroxybenzoic acid & Resorcinol | Copper-catalyzed Coupling | Urolithin A | Not specified | Not specified | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a urolithin analogue from this compound.
Caption: Synthetic workflow for a urolithin analogue.
Signaling Pathways Modulated by Urolithins
Urolithins exert their biological effects by modulating key cellular signaling pathways. The diagrams below illustrate two of the most well-documented pathways: NF-κB mediated inflammation and PINK1/Parkin-mediated mitophagy.
1. Inhibition of NF-κB Signaling Pathway
Urolithins have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling cascade.
Caption: Urolithin inhibition of the NF-κB pathway.
2. Activation of Mitophagy
Urolithin A is a known activator of mitophagy, the selective removal of damaged mitochondria, primarily through the PINK1/Parkin pathway.[5][6]
References
- 1. US9394269B2 - Process-scale synthesis of urolithins - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019168972A1 - Process-scale synthesis of urolithin a - Google Patents [patents.google.com]
- 5. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urolithin A: The anti-aging secret of intestinal flora metabolites - FocusHerb [focusherb.com]
Application Notes and Protocols: Reaction of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is a versatile synthetic intermediate, poised for structural elaboration through various carbon-carbon bond-forming reactions. Its utility is particularly pronounced in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research. The presence of a bromine atom on the aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid, methoxy, and benzyloxy functionalities offer sites for further modification and influence the electronic properties of the molecule.
These application notes provide detailed protocols for the reaction of this compound with several classes of organometallic reagents, including organoboron, organotin, and organomagnesium compounds, as well as terminal alkynes. The methodologies described are based on established procedures for structurally related compounds and are intended to serve as a comprehensive guide for researchers.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. The following protocols outline the conditions for Suzuki, Stille, and Sonogashira couplings with this compound. It is noteworthy that for these reactions, the free carboxylic acid is often tolerated, obviating the need for a protection-deprotection sequence. However, solubility issues of the carboxylate salt under basic conditions can sometimes arise, which may necessitate careful optimization of the solvent system and base.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting the aryl bromide with an organoboron reagent.[3]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add an anhydrous solvent system (e.g., Toluene or a mixture of Dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Stille Coupling
The Stille coupling offers a versatile method for C-C bond formation using organotin reagents, which are known for their stability to air and moisture. This reaction exhibits excellent functional group tolerance, including carboxylic acids.[1][4]
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the organostannane reagent (1.1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Solvent Addition: Add a degassed, anhydrous solvent such as toluene or DMF.
-
Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture can be diluted with an organic solvent like ethyl acetate.
-
Purification: To remove organotin byproducts, wash the organic solution with an aqueous solution of KF. Further purification is achieved by washing with water and brine, drying over anhydrous MgSO₄, filtering, and concentrating. The final product can be purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding substituted alkynes.[5][6]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent and Solvent Addition: Add an anhydrous solvent (e.g., DMF or toluene), a base (e.g., triethylamine or piperidine, 2.0 eq.), and the terminal alkyne (1.2 eq.) via syringe.[5]
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous NH₄Cl solution to remove the amine base, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
Reaction with Grignard Reagents
Grignard reagents are potent nucleophiles but are also strong bases. Therefore, the acidic proton of the carboxylic acid group in this compound must be protected prior to reaction to prevent quenching of the Grignard reagent. A common protection strategy is esterification.
Protection of the Carboxylic Acid (Esterification)
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask, dissolve this compound in an excess of an alcohol (e.g., methanol or ethanol).
-
Acid Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Reaction: Heat the mixture to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the corresponding ester.
Grignard Reaction with the Protected Substrate
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, add magnesium turnings. Add a small amount of the desired alkyl or aryl halide in anhydrous diethyl ether or THF to initiate the reaction. Once initiated, add the remaining halide dropwise to maintain a gentle reflux.
-
Reaction with Ester: Cool the freshly prepared Grignard reagent in an ice bath. Dissolve the protected 2-Bromo-4-methoxy-5-(benzyloxy)benzoate ester in anhydrous THF and add it dropwise to the Grignard reagent. Note that two equivalents of the Grignard reagent will react with the ester to form a tertiary alcohol.[7]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude tertiary alcohol can be purified by column chromatography.
Data Summary
The following table summarizes the typical reaction conditions for the coupling of this compound with various organometallic reagents. Please note that the yields are illustrative and based on analogous reactions reported in the literature; optimization for this specific substrate is recommended.
| Reaction Type | Organometallic Reagent | Catalyst/Promoter | Base | Solvent | Temperature (°C) | Potential Product | Illustrative Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene or Dioxane/H₂O | 80-100 | 2-Aryl-4-methoxy-5-(benzyloxy)benzoic acid | 70-95 |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene or DMF | 80-110 | 2-Substituted-4-methoxy-5-(benzyloxy)benzoic acid | 65-90 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | Toluene or DMF | 25-80 | 2-Alkynyl-4-methoxy-5-(benzyloxy)benzoic acid | 60-85 |
| Grignard | Alkyl/Aryl-MgBr | - | - | Diethyl ether or THF | 0 - rt | 1-(2-Bromo-4-methoxy-5-(benzyloxy)phenyl)-1,1-dialkyl/diaryl-methanol (from ester) | 50-80 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Workflow for Grignard reactions requiring substrate protection.
References
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Utilizing 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid in the Development of Novel Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key therapeutic strategy for managing AD symptoms involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Increasing the levels of acetylcholine in the brain through AChE inhibition can lead to improvements in cognitive function. Benzoic acid derivatives have emerged as a promising class of compounds with AChE inhibitory activity.[1][2][3] This document provides detailed application notes and protocols for the potential use of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid as a starting material for the synthesis and evaluation of novel acetylcholinesterase inhibitors. While this specific molecule is not extensively documented as a direct AChE inhibitor precursor, its scaffold presents a versatile platform for chemical modification to design potent and selective inhibitors.
Rationale for Use and Proposed Synthetic Strategy
The structure of this compound contains several key functional groups that can be modified to interact with the active site of the acetylcholinesterase enzyme. The benzoic acid moiety can serve as an anchor, while the bromo, methoxy, and benzyloxy substituents can be altered to enhance binding affinity and selectivity.
A plausible synthetic strategy involves the amidation of the carboxylic acid group with a suitable amine linker, which in turn can be attached to a moiety known to interact with the peripheral anionic site (PAS) of AChE. This approach aims to create a dual-binding inhibitor that can simultaneously interact with the catalytic active site (CAS) and the PAS of the enzyme, a strategy known to enhance inhibitory potency.
Section 1: Synthesis of a Hypothetical Acetylcholinesterase Inhibitor
This section outlines a hypothetical two-step synthesis of a novel AChE inhibitor derived from this compound.
Step 1: Synthesis of N-(2-(dimethylamino)ethyl)-2-bromo-4-methoxy-5-(benzyloxy)benzamide (Intermediate 1)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Activation of Carboxylic Acid: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add N,N-dimethylethane-1,2-diamine (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to yield the desired benzamide intermediate.
Step 2: Suzuki Coupling to Introduce a PAS-binding Moiety (Hypothetical Final Compound)
Protocol:
-
Reaction Setup: In a microwave vial, combine the benzamide intermediate from Step 1 (1.0 eq), a suitable boronic acid derivative (e.g., (4-formylphenyl)boronic acid, 1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (2 M) in a 3:1:1 ratio.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the final hypothetical inhibitor.
Section 2: In Vitro Acetylcholinesterase Inhibition Assay
The following protocol is based on the widely used Ellman's method for determining AChE inhibitory activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil (positive control)
-
96-well microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (Donepezil) in phosphate buffer containing a small percentage of DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of each concentration of the test compound or positive control.
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
To initiate the reaction, add 50 µL of the DTNB solution followed by 75 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Quantitative Data from Structurally Related Benzoic Acid Derivatives
The following table summarizes the AChE inhibitory activities of various benzoic acid derivatives found in the literature to provide a reference for expected potency.
| Compound Class | Derivative | IC50 (µM) | Reference |
| Hydroxybenzoic Acids | 2-Hydroxybenzoic acid | ~100 | [3] |
| 4-Hydroxybenzoic acid | >200 | [3] | |
| Methylene-aminobenzoic acid derivatives | Compound 6e | 0.01878 ± 0.00009 | [2] |
| Compound 6f | 0.01362 ± 0.00021 | [2] | |
| Other Benzoic Acid Derivatives | 3-Chlorobenzoic acid | >5 | [1] |
| 2,3-Dimethoxybenzoic acid | >5 | [1] |
Section 3: In Vivo Evaluation of Acetylcholinesterase Inhibitors (General Protocol)
This section provides a general framework for the in vivo assessment of a novel AChE inhibitor in a mouse model of cognitive impairment.
Animal Model:
-
Scopolamine-induced amnesia model in mice is commonly used to evaluate the efficacy of AChE inhibitors. Scopolamine is a muscarinic receptor antagonist that induces a transient cognitive deficit.
Protocol:
-
Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration:
-
Administer the test compound or vehicle (e.g., saline with a small percentage of a solubilizing agent) intraperitoneally (i.p.) or orally (p.o.) to different groups of mice.
-
A positive control group should receive a standard AChE inhibitor like Donepezil.
-
-
Induction of Amnesia: 30 minutes after the administration of the test compound, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.).
-
Behavioral Assessment: 30 minutes after scopolamine administration, assess the cognitive function of the mice using behavioral tests such as:
-
Y-maze test: To evaluate short-term spatial memory. An increase in the percentage of spontaneous alternations indicates improved cognitive function.
-
Morris water maze test: To assess spatial learning and memory. A decrease in the escape latency to find the hidden platform indicates cognitive enhancement.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if the test compound significantly reverses the cognitive deficits induced by scopolamine.
Visualizations
Diagrams
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Workflow for Synthesis and Screening.
Caption: In Vitro AChE Inhibition Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling for 2-Bromo-Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a comparative analysis of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-bromo-benzoic acid derivatives. This class of compounds is of significant interest in pharmaceutical and materials science, often serving as key intermediates in the synthesis of complex molecules. The steric hindrance imposed by the ortho-carboxylic acid group presents unique challenges, necessitating carefully optimized reaction conditions for efficient carbon-carbon bond formation.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials have made it a cornerstone in modern organic synthesis.[1] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[1][4][5][6]
For sterically hindered substrates like 2-bromo-benzoic acid derivatives, the efficiency of the oxidative addition and reductive elimination steps can be significantly impeded.[7] Therefore, the choice of catalyst, ligand, base, and solvent system is critical to achieving high yields. Bulky, electron-rich phosphine ligands are often employed to promote these challenging steps in the catalytic cycle.[4][8]
Comparative Data of Suzuki Coupling Protocols
The following table summarizes various reported conditions for the Suzuki coupling of 2-bromo-benzoic acid and its derivatives, providing a comparative overview of different catalytic systems and their performance.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 12-24 | High (not specified) | [9] |
| 2-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | N/A | K₂CO₃ | Water | RT | 1.5 | 95 | [10] |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.5) | N/A | Na₂CO₃ | Water/MeOH | RT | 2 | >98 | [11] |
| 3-Bromobenzoic acid | Various arylboronic acids | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | N/A | K₂CO₃ | Water | RT | 1.5 | 85-96 | [1][10] |
| 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd/BI-DIME (1) | BI-DIME | K₃PO₄ | Toluene | 110 | 12 | High (not specified) | [12] |
| Sterically hindered aryl bromides | Arylboronic acids | Pd-NHC complex 3a (0.05) | N/A | t-BuOK | Dioxane | Not specified | Not specified | >99 | [13] |
Detailed Experimental Protocols
This section provides a representative, detailed methodology for the Suzuki coupling of a 2-bromo-benzoic acid derivative with an arylboronic acid, adapted from established literature procedures.[9]
Protocol: Synthesis of 2-(2,5-dimethylphenyl)benzoic acid
Materials:
-
2-Bromobenzoic acid
-
2,5-Dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Anhydrous potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equivalent), 2,5-dimethylphenylboronic acid (1.2-1.5 equivalents), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).
-
The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and RuPhos (0.04 equivalents) in a small amount of anhydrous toluene. Add this catalyst/ligand slurry to the reaction flask via syringe.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Further degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.[9]
-
Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to ensure the carboxylic acid product is protonated.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-(2,5-dimethylphenyl)benzoic acid.
Visualizing the Process and Mechanism
To aid in the understanding of the experimental procedure and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for Suzuki coupling.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Heck reaction on sterically hindered and electron-rich aryl bromides, with a specific focus on substrates like 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, yielding a substituted alkene.[1][2] It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.
Challenges and Considerations
The successful execution of the Heck reaction with substrates such as this compound presents several challenges:
-
Steric Hindrance: The ortho-bromo substituent, flanked by a methoxy and a bulky benzyloxy group, can impede the oxidative addition of the aryl bromide to the palladium catalyst, which is often the rate-determining step.[3]
-
Electron-Rich Nature: The electron-donating methoxy and benzyloxy groups can decrease the reactivity of the aryl bromide towards oxidative addition.
-
Presence of a Carboxylic Acid: The acidic proton of the carboxylic acid group can potentially react with the basic reagents required for the Heck reaction, necessitating careful selection of the base and reaction conditions. In some cases, protection of the carboxylic acid as an ester may be advantageous.
To overcome these challenges, careful optimization of the catalyst system, base, solvent, and temperature is crucial. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often promote the reaction with sterically hindered and electron-rich aryl bromides.
Typical Heck Reaction Conditions for Aryl Bromides
The Heck reaction is highly versatile, and a wide range of conditions have been reported. Below is a summary of typical conditions that can serve as a starting point for the optimization of the reaction with this compound.
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | 0.5 - 5 mol% | Pd(OAc)₂ is a common and versatile choice. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, BINAP, XPhos, NHC ligands | 1 - 10 mol% | Bulky, electron-rich ligands are often preferred for challenging substrates. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | 1.5 - 3 equivalents | The choice of base can significantly impact the reaction outcome. Inorganic bases are often used. |
| Solvent | DMF, DMAc, NMP, Dioxane, Toluene, Acetonitrile, Water | - | Polar aprotic solvents are most common. Aqueous conditions can also be employed. |
| Alkene | Styrenes, acrylates, acrylonitriles | 1.1 - 2 equivalents | Electron-deficient alkenes are generally more reactive. |
| Temperature | 80 - 140 °C | - | Higher temperatures are often required for less reactive aryl bromides. |
| Reaction Time | 4 - 48 hours | - | Monitored by TLC or GC-MS. |
Experimental Protocols
Protocol: Heck Reaction of 2-Bromo-6-methoxynaphthalene with Ethylene
This procedure is adapted from a known industrial synthesis of Naproxen.
Materials:
-
2-Bromo-6-methoxynaphthalene
-
Ethylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a high-pressure reactor, add 2-bromo-6-methoxynaphthalene (1.0 eq), palladium(II) acetate (0.01 eq), and triphenylphosphine (0.02 eq).
-
Add anhydrous DMF as the solvent.
-
Add triethylamine (1.5 eq) to the mixture.
-
Seal the reactor and purge with nitrogen, followed by pressurizing with ethylene to the desired pressure.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the consumption of the starting material by GC-MS or HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the ethylene.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired vinylnaphthalene derivative.
Visualizing the Heck Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Concluding Remarks
The Heck reaction is a robust and versatile tool for the synthesis of complex molecules. While challenging substrates like this compound require careful optimization, the principles and protocols outlined in these application notes provide a solid foundation for developing a successful synthetic route. Researchers are encouraged to screen various catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific application.
References
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid Derivatives
Introduction
These application notes provide detailed protocols and strategies for the protection and deprotection of the functional groups in 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid. This information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The careful selection and application of protecting groups are crucial for the successful multi-step synthesis of complex molecules derived from this versatile building block. The strategies outlined herein focus on orthogonal protection, allowing for the selective manipulation of the carboxylic acid and the phenolic hydroxyl group (currently protected as a benzyl ether).
Overview of Protecting Group Strategies
The key functional groups requiring consideration for protection in this compound are the carboxylic acid and the phenolic hydroxyl group (masked as a benzyl ether). Two primary orthogonal strategies are presented, enabling selective functionalization at either the carboxylic acid or the phenolic position.
Strategy 1: This approach involves the initial protection of the carboxylic acid, followed by the deprotection of the benzyl ether to free the phenolic hydroxyl group for subsequent reactions. This is ideal when modifications are required at the C5-hydroxyl position.
Strategy 2: This strategy focuses on the direct deprotection of the benzyl ether to yield 2-Bromo-5-hydroxy-4-methoxybenzoic acid, which can then be selectively protected with an alternative protecting group if needed, or undergo reactions at the phenolic hydroxyl group while the carboxylic acid remains free.
The choice between these strategies will depend on the desired final product and the compatibility of subsequent reaction conditions.
Data Presentation
The following tables summarize the key protecting groups discussed in these protocols, along with their methods of introduction and removal, and typical reaction yields.
Table 1: Protecting Groups for the Carboxylic Acid Functionality
| Protecting Group | Protection Reagent(s) | Deprotection Condition | Typical Yield (Protection) | Typical Yield (Deprotection) | Orthogonal to |
| Methyl Ester | Methanol, H₂SO₄ (cat.) | Base hydrolysis (e.g., NaOH, LiOH) | >90% | >90% | Benzyl Ether |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.) or tert-butanol, DCC | Acidic conditions (e.g., TFA, HCl) | 85-95% | >90% | Benzyl Ether |
| Benzyl Ester | Benzyl alcohol, acid catalyst or Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | >90% | >95% | Not orthogonal to existing benzyl ether |
Table 2: Protecting and Deprotecting the Phenolic Hydroxyl Group
| Protecting Group | Protection Reagent(s) | Deprotection Condition | Typical Yield (Protection) | Typical Yield (Deprotection) | Orthogonal to |
| Benzyl Ether (existing) | N/A | Hydrogenolysis (H₂, Pd/C) or Lewis Acids (e.g., BCl₃, BBr₃) | N/A | >90% | Methyl Ester, tert-Butyl Ester |
| Methyl Ether | Methyl iodide, K₂CO₃ | Strong Lewis acids (e.g., BBr₃) | >95% | 80-90% | Benzyl Ether (requires specific conditions) |
Experimental Protocols
Strategy 1: Protection of Carboxylic Acid followed by Deprotection of Benzyl Ether
This strategy allows for chemical modification at the phenolic position.
Workflow Diagram:
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid, a valuable intermediate in the pharmaceutical industry, notably in the development of anti-wrinkle agents.[1] The synthetic strategy is a two-step process commencing with the readily available and cost-effective starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The protocol details the benzylation of the phenolic hydroxyl group, followed by a regioselective bromination. This guide is intended for industrial applications, emphasizing scalability, safety, and purification methods suitable for large-scale production.
Introduction
This compound is a key building block in the synthesis of complex organic molecules for the pharmaceutical and cosmetic industries. Its structure, featuring a bromine atom and a benzyl ether, provides multiple points for further chemical modification. The synthesis route outlined herein is designed for efficiency and scalability, starting from vanillic acid. The first step involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by the selective bromination at the 2-position of the aromatic ring. This document provides detailed protocols, safety considerations for handling hazardous materials, and methods for purification on an industrial scale.
Synthetic Pathway
The overall synthetic scheme is a two-step process:
-
Step 1: Synthesis of 4-methoxy-5-(benzyloxy)benzoic acid (Intermediate 1) by benzylation of vanillic acid.
-
Step 2: Synthesis of this compound (Final Product) by regioselective bromination of Intermediate 1.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylation | Benzyl Bromide, K₂CO₃ | DMF | 80-90 | 4-6 | 90-95 | >98 |
| 2 | Bromination | Bromine, Acetic Acid | Acetic Acid | 60-70 | 2-4 | 85-90 | >99 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Vanillic Acid | C₈H₈O₄ | 168.15 | 210-213 | White to off-white crystalline powder |
| Intermediate 1 | C₁₅H₁₄O₄ | 258.27 | 198-202 | White to off-white solid |
| Final Product | C₁₅H₁₃BrO₄ | 337.17 | 165-169 | White to pale yellow crystalline solid |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 4-methoxy-5-(benzyloxy)benzoic acid (Intermediate 1)
This protocol describes the benzylation of vanillic acid.
Materials:
-
Vanillic Acid (1.0 eq.)
-
Benzyl Bromide (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
Procedure:
-
To a suitable, clean, and dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge Dimethylformamide (DMF).
-
Add vanillic acid (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) to the reactor with stirring.
-
Heat the mixture to 60-70°C to ensure complete dissolution and formation of the phenoxide.
-
Slowly add benzyl bromide (1.1 eq.) to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 80-90°C. A mild exotherm may be observed.
-
After the addition is complete, maintain the reaction mixture at 80-90°C for 4-6 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC) until the vanillic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separate vessel containing cold deionized water with vigorous stirring. This will precipitate the product.
-
Adjust the pH of the aqueous slurry to ~2-3 with 2M hydrochloric acid to ensure complete precipitation of the carboxylic acid.
-
Filter the precipitated solid and wash the filter cake thoroughly with deionized water until the washings are neutral.
-
Dry the solid under vacuum at 60-70°C to a constant weight to yield 4-methoxy-5-(benzyloxy)benzoic acid as a white to off-white solid.
Protocol 2: Scale-up Synthesis of this compound (Final Product)
This protocol details the regioselective bromination of Intermediate 1. A similar procedure has been reported for the bromination of m-anisic acid, affording a 79% yield.[2]
Materials:
-
4-methoxy-5-(benzyloxy)benzoic acid (Intermediate 1) (1.0 eq.)
-
Glacial Acetic Acid
-
Bromine (1.05 eq.)
-
Sodium Thiosulfate Solution (10% w/v)
-
Deionized Water
Procedure:
-
In a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, charge glacial acetic acid.
-
Add 4-methoxy-5-(benzyloxy)benzoic acid (1.0 eq.) and stir until a clear solution is obtained.
-
Heat the solution to 50-60°C.
-
Slowly add bromine (1.05 eq.) dropwise from the addition funnel over 1-2 hours, maintaining the temperature between 60-70°C. The color of the reaction mixture will turn reddish-brown.
-
After the addition is complete, stir the mixture at 60-70°C for 2-4 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a vessel containing cold deionized water to precipitate the crude product.
-
Add 10% sodium thiosulfate solution to the slurry until the reddish-brown color of excess bromine disappears.
-
Filter the solid product and wash the cake with deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water).
-
Dry the purified product under vacuum at 50-60°C to a constant weight to yield this compound as a white to pale yellow crystalline solid.
Safety and Handling for Industrial Scale
The scale-up of this synthesis involves hazardous materials that require strict safety protocols.
-
Benzyl Bromide:
-
Hazards: Lachrymator (causes tearing), corrosive, and toxic.[3][4][5][6][7] Avoid inhalation of vapors and contact with skin and eyes.[4]
-
Handling: Use in a well-ventilated area, preferably in a closed system.[3][6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator with a suitable organic vapor cartridge.[3][5] Ground and bond containers when transferring to prevent static discharge.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and direct sunlight.[5][6] The material is moisture-sensitive.[6]
-
-
Bromine:
-
Hazards: Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal.
-
Handling: Must be handled in a closed system or a fume hood with excellent ventilation. All transfers should be done using a system that avoids exposure. Full PPE is mandatory, including a full-face respirator with an acid gas cartridge, heavy-duty chemical-resistant gloves, and a corrosion-resistant suit.
-
Storage: Store in a cool, dry, well-ventilated area, separate from combustible and organic materials. Use corrosion-resistant containers.
-
-
General Precautions:
-
Ensure that emergency eyewash stations and safety showers are readily accessible.[5]
-
All personnel must be thoroughly trained in the handling of these hazardous materials.
-
Develop and follow standard operating procedures (SOPs) for all operations, including emergency response.
-
Conclusion
The two-step synthesis of this compound from vanillic acid is a robust and scalable process suitable for industrial applications. By following the detailed protocols and adhering to the stringent safety measures outlined in this document, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity. The use of readily available starting materials and straightforward reaction conditions makes this an economically viable route for large-scale production.
References
- 1. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. msds.nipissingu.ca [msds.nipissingu.ca]
- 4. westliberty.edu [westliberty.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method is the direct electrophilic bromination of the precursor, 4-methoxy-5-(benzyloxy)benzoic acid. The electron-donating methoxy and benzyloxy groups activate the aromatic ring, directing the incoming electrophile (bromine). The carboxylic acid group is a meta-director. The combined directing effects and steric hindrance favor bromination at the C2 position, which is ortho to the carboxylic acid and the methoxy group.
Q2: What are the critical factors that influence the reaction yield and selectivity?
Several factors must be carefully controlled to maximize yield and minimize side products:
-
Choice of Brominating Agent: The reactivity and selectivity of the brominating agent are crucial. Milder agents like N-Bromosuccinimide (NBS) can offer better control than elemental bromine (Br₂).[1]
-
Reaction Temperature: Temperature control is essential. Lower temperatures generally favor higher selectivity and reduce the formation of over-brominated byproducts, though this may require longer reaction times.[2]
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Halogenated solvents may help stabilize charged intermediates and reduce polybromination.[2] Acetic acid is also commonly used as a solvent for bromination reactions.[3]
-
Stoichiometry: Precise control over the molar equivalents of the brominating agent is necessary to prevent the formation of di-brominated or other poly-brominated impurities. An excess of the brominating agent will inevitably lead to such side products.[1]
Q3: What are the most common side products observed in this synthesis?
The primary side products arise from bromination at other activated positions on the aromatic ring or from over-bromination.
-
Isomeric Products: Due to the ortho-, para-directing nature of the methoxy and benzyloxy groups, bromination can potentially occur at the C6 position, leading to the formation of 6-Bromo-4-methoxy-5-(benzyloxy)benzoic acid.[1]
-
Polybrominated Products: If an excess of the brominating agent is used or if the reaction conditions are too harsh, di-brominated products can form.[1]
-
Unreacted Starting Material: Incomplete reactions will result in the presence of the starting 4-methoxy-5-(benzyloxy)benzoic acid in the final product mixture.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield / Incomplete Reaction | 1. Insufficient amount or reactivity of the brominating agent.2. Reaction time is too short or the temperature is too low.3. Poor quality of reagents or solvents. | 1. Increase the molar equivalents of the brominating agent slightly (e.g., 1.1 equivalents). Consider a more reactive agent if necessary.2. Increase the reaction time and/or temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or GC-MS.[1]3. Ensure all reagents are pure and solvents are anhydrous, as water can interfere with the reaction.[4] |
| Formation of Isomeric Byproducts | The methoxy and benzyloxy groups activate multiple positions on the ring, leading to a mixture of isomers. | 1. Maintain a low reaction temperature to enhance regioselectivity.[2]2. Use a milder or more sterically hindered brominating agent (e.g., NBS instead of Br₂) to favor the less sterically hindered C2 position.3. Optimize the solvent system; less polar solvents can sometimes slow the reaction and improve selectivity.[2]4. Separate isomers using column chromatography or fractional crystallization. |
| Presence of Polybrominated Impurities | 1. Excess brominating agent was used.2. Reaction temperature was too high or the reaction time was too long. | 1. Use a precise stoichiometric amount of the brominating agent (1.0-1.1 equivalents).[1]2. Add the brominating agent dropwise or in portions to maintain a low concentration at any given time.3. Keep the reaction temperature as low as feasible. |
| Difficulty in Product Purification | The polarity of the desired product, starting material, and isomeric byproducts may be very similar. | 1. Aqueous Workup: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove excess bromine.[1] Use a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to extract the acidic product into the aqueous layer, leaving non-acidic impurities behind. Re-acidify the aqueous layer with HCl to precipitate the product.[5]2. Recrystallization: Use a suitable solvent system to recrystallize the crude product.3. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate solvent gradient. |
Data Presentation
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Key Advantages | Key Disadvantages |
| Elemental Bromine | Br₂ | Highly reactive, inexpensive. | Can be unselective, leading to over-bromination. Corrosive and hazardous to handle.[1] |
| N-Bromosuccinimide | NBS | Milder and more selective than Br₂. Easier to handle (solid). Byproduct (succinimide) is easily removed.[1] | More expensive than Br₂. May require a radical initiator or light for some substrates.[6] |
| Tetrabutylammonium tribromide | Bu₄NBr₃ | Solid, stable, and easy to handle. Provides a controlled release of bromine, often leading to higher selectivity.[1][7] | Higher molecular weight and cost compared to Br₂. |
Table 2: Influence of Reaction Parameters on Synthesis
| Parameter | Effect on Yield | Effect on Selectivity | Recommendations & Notes |
| Temperature | Higher temperatures increase reaction rates but can lead to decomposition and side reactions, potentially lowering the isolated yield. | Lower temperatures generally favor the formation of the thermodynamically preferred isomer and reduce over-bromination.[2] | Start at a low temperature (e.g., 0-5 °C) and allow the reaction to warm to room temperature. Monitor by TLC to find the optimal balance. |
| Solvent | Solvent choice can impact solubility and reaction rate. | Polar aprotic solvents (e.g., DMF, Acetonitrile) can accelerate the reaction. Halogenated solvents may reduce polybromination.[2][4] Acetic acid is a common choice. | Ensure the solvent is anhydrous. Acetic acid is effective for dissolving the starting material and facilitating the reaction. |
| Stoichiometry | Using >1.1 equivalents of the brominating agent rarely improves the yield of the desired mono-brominated product. | A significant excess of the brominating agent is a primary cause of polybromination.[1] | Use 1.0 to 1.1 molar equivalents of the brominating agent. Add it slowly to the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure using Bromine in Acetic Acid
This protocol is a general guideline adapted from similar syntheses and should be optimized.[3][5]
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxy-5-(benzyloxy)benzoic acid (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of elemental bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: Pour the reaction mixture into cold water. If excess bromine is present (indicated by a persistent orange/brown color), add a 10% aqueous solution of sodium thiosulfate until the color disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Protocol 2: Procedure using N-Bromosuccinimide (NBS)
This protocol uses a milder brominating agent which may improve selectivity.[1]
-
Preparation: Dissolve 4-methoxy-5-(benzyloxy)benzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Protect the reaction from light, as NBS can undergo radical reactions. Monitor the reaction's progress by TLC.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution to extract the acidic product.
-
Isolation: Acidify the aqueous layer with concentrated HCl until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Further purify the crude product by recrystallization if necessary.
Visualizations
Caption: A logical workflow for troubleshooting low yield and purity issues.
Caption: Synthetic pathway showing the desired product and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid [smolecule.com]
- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Bromination of 3-Methoxybenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 3-methoxybenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing where the bromine atom will substitute on a 3-methoxybenzoic acid derivative?
A1: The regioselectivity of electrophilic bromination is primarily governed by the electronic effects of the substituents already on the benzene ring.[1] In 3-methoxybenzoic acid, you have two key groups:
-
Methoxy Group (-OCH₃): This is a strong activating group that donates electron density to the ring through resonance, making the ring more nucleophilic and susceptible to electrophilic attack.[2] It directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).
-
Carboxylic Acid Group (-COOH): This is an electron-withdrawing and deactivating group.[3] It directs incoming electrophiles to the meta position (position 5).
When both are present, the directing effects are combined. However, the powerful activating effect of the methoxy group typically dictates the position of substitution, favoring bromination at the positions activated by it.[1] Steric hindrance can also play a significant role, potentially favoring substitution at the less hindered positions.[1][4]
Q2: Why am I getting multiple bromine atoms added to my molecule (polysubstitution)?
A2: The methoxy group is a strong activating group that significantly increases the electron density of the aromatic ring.[2][5] This high reactivity makes the ring highly susceptible to polysubstitution, especially if an excess of the brominating agent is used or if the reaction conditions are too harsh.[5][6] The initial bromination can sometimes further activate the ring, leading to the rapid addition of a second or third bromine atom.
Q3: What are the most common side products I should expect?
A3: Besides polysubstituted products, several other side products can form:
-
Regioisomers: Due to the competing directing effects of the methoxy and carboxylic acid groups, a mixture of isomers can be formed. For example, in 3-methoxybenzoic acid, bromination might occur at position 2, 4, or 6, leading to different isomeric products that may need to be separated.[7]
-
Incomplete Reaction: If the reaction does not go to completion, your final product mixture may contain unreacted starting material or monobrominated intermediates when a di- or tri-brominated product is the target.[7]
-
Oxidation Products: Using strong brominating agents or harsh reaction conditions can lead to the oxidation of the aromatic ring, creating undesired byproducts.[7][8]
-
Benzylic Bromination Products: If your derivative has an alkyl side chain (e.g., 4-methyl-3-methoxybenzoic acid), reaction conditions involving radical initiators (like AIBN) or UV light can cause bromination of the side chain instead of the aromatic ring.[1][9]
Q4: How can I control the reaction to achieve selective monobromination?
A4: To prevent polysubstitution and favor monobromination, the high reactivity of the methoxy-activated ring must be moderated. This can be achieved by:
-
Careful Stoichiometry: Use a controlled amount of the brominating agent (typically one equivalent or slightly more).
-
Milder Brominating Agents: Employ a milder agent like N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂).[7][10]
-
Controlled Reaction Conditions: Run the reaction at a lower temperature and for a shorter duration.
-
Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to stop it once the desired monobrominated product is predominantly formed.[7]
Q5: What is the difference between aromatic ring bromination and benzylic bromination, and how do I control which one occurs?
A5: The site of bromination is determined by the reaction mechanism, which is controlled by the reaction conditions.[1]
-
Aromatic Ring Bromination (Electrophilic Substitution): This occurs on the benzene ring itself. It requires an electrophilic bromine source (e.g., Br₂ with a Lewis acid like FeBr₃) and proceeds through an electrophilic aromatic substitution (EAS) mechanism.[1]
-
Benzylic Bromination (Radical Substitution): This occurs on the carbon atom directly attached to the benzene ring (the benzylic position). It requires conditions that generate bromine radicals, such as using N-Bromosuccinimide (NBS) in the presence of UV light or a radical initiator like azobisisobutyronitrile (AIBN).[1][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Deactivated substrate. 3. Poor quality of brominating agent. 4. Product loss during workup/purification. | 1. Increase reaction time or temperature. Monitor progress with TLC or GC-MS.[7] 2. Ensure appropriate activating conditions are used; the -COOH group is deactivating.[3] 3. Use a fresh, high-quality brominating agent in the correct stoichiometric amount.[7] 4. Optimize extraction, washing, and recrystallization/chromatography steps.[7] |
| Formation of Multiple Products (Polysubstitution) | 1. Methoxy group is highly activating. 2. Excess brominating agent used. 3. Reaction time is too long or temperature is too high. | 1. Use a milder brominating agent such as N-Bromosuccinimide (NBS).[7] 2. Carefully control the stoichiometry; use ~1 equivalent for monobromination. 3. Reduce reaction time and/or temperature. Monitor closely with TLC.[7] |
| Mixture of Isomers Obtained | 1. Competing directing effects of substituents (-OCH₃ is ortho, para; -COOH is meta). 2. Steric hindrance influencing substitution patterns. | 1. This is often unavoidable due to the inherent nature of the substrate. 2. Separate the isomers using column chromatography or fractional recrystallization.[7] |
| Significant Amount of Unreacted Starting Material | 1. Insufficient amount of brominating agent. 2. Reaction time is too short or temperature is too low. 3. Inefficient activation of the brominating agent (if a catalyst is used). | 1. Ensure at least one equivalent of the brominating agent is used for monobromination.[7] 2. Increase reaction time and/or temperature.[7] 3. Ensure the Lewis acid catalyst (e.g., FeBr₃) is anhydrous and active.[11] |
| Evidence of Ring Oxidation (Dark-colored byproducts) | 1. Use of a strong oxidizing brominating agent. 2. Reaction conditions are too harsh. | 1. Switch to a milder brominating agent like NBS.[7] 2. Perform the reaction at a lower temperature. |
| Bromination Occurs on Alkyl Side Chain Instead of Ring | 1. Radical reaction conditions were used (e.g., NBS with UV light or AIBN). | 1. To achieve ring bromination, use electrophilic aromatic substitution conditions (e.g., Br₂ with a Lewis acid catalyst like FeBr₃ in a polar solvent).[1] |
Experimental Protocols
Protocol 1: Electrophilic Ring Bromination of 3-Methoxybenzoic Acid with NBS
This protocol is adapted for the controlled monobromination of an activated aromatic ring.
Materials:
-
3-Methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Potassium Bromate (KBrO₃) and Red Phosphorus (optional, as initiators/co-catalysts)[12]
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Dichloromethane or Chloroform (solvent)[12]
-
Ice water
-
Sodium sulfite or Sodium thiosulfate solution (for quenching)
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 eq) in the chosen solvent (e.g., chloroform).[12]
-
Carefully add a catalytic amount of concentrated sulfuric acid.[12]
-
Add N-bromosuccinimide (1.05 - 1.2 eq) to the mixture in portions at a controlled temperature (e.g., 25-30 °C).[12]
-
Stir the reaction mixture for the required time (e.g., 3 hours), monitoring the disappearance of the starting material by HPLC or TLC.[12]
-
Once the reaction is complete, pour the reaction mixture into a beaker of ice water to quench the reaction.[12]
-
If excess bromine color persists, add a 10% sodium thiosulfate solution until the color disappears.[11]
-
If a precipitate forms, collect the crude product by vacuum filtration and wash it with cold water.[11]
-
If the product remains in the organic layer, separate the layers, wash the organic phase, dry it with a drying agent (e.g., MgSO₄), and concentrate it in vacuo.[7]
-
Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol to obtain the pure brominated derivative.[12]
Protocol 2: Benzylic Bromination of a Methyl-Substituted Derivative (e.g., Methyl 3-methoxy-4-methylbenzoate)
This protocol is for selectively brominating the side chain.
Materials:
-
Methyl 3-methoxy-4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Chlorobenzene (solvent)
-
UV immersion lamp or a radical initiator (e.g., AIBN)
-
Water
Procedure:
-
In a reaction vessel suitable for photochemistry, dissolve methyl 3-methoxy-4-methylbenzoate (1.0 eq) and N-bromosuccinimide (1.05 - 1.2 eq) in chlorobenzene.[9]
-
Cool the mixture to 0-5 °C and illuminate it with a UV immersion lamp to initiate the radical reaction.[9]
-
Continue the reaction for several hours (e.g., 4 hours), monitoring by TLC.[9]
-
After completion, wash the reaction mixture with water to remove the succinimide byproduct.[9]
-
Dry the organic layer with sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[9]
-
The product can be further purified by recrystallization if necessary.[9]
Quantitative Data Summary
| Starting Material | Brominating Agent(s) | Catalyst/Conditions | Solvent | Product | Yield | Purity | Reference |
| m-Methoxybenzoic acid | N-Bromosuccinimide | H₂SO₄, KBrO₃, Red P | Chloroform | 2-Bromo-5-methoxybenzoic acid | 92.7% | 99.2% | [12] |
| m-Methoxybenzoic acid | Dibromohydantoin | H₂SO₄, KBrO₃, Red P | Dichloromethane | 2-Bromo-5-methoxybenzoic acid | 93.6% | 99.4% | [12] |
| Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide | UV lamp (0-5 °C) | Chlorobenzene | Methyl 4-(bromomethyl)-3-methoxybenzoate | 95% | N/A | [9] |
| 4-Methoxybenzoic acid | Bromine (2.2 eq) | FeBr₃ | Glacial Acetic Acid | 3,5-Dibromo-4-methoxybenzoic acid | N/A | N/A | [11] |
| 4-Methoxyacetophenone | N-Bromosuccinimide (1.2 eq) | Mandelic Acid | ACN/H₂O | 3-Bromo-4-methoxyacetophenone | 84% | N/A | [13] |
Visualizations
Reaction Pathway and Potential Side Products
References
- 1. benchchem.com [benchchem.com]
- 2. backoffice.cedro.org.pe [backoffice.cedro.org.pe]
- 3. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 4. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE [vedantu.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 13. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid via recrystallization. Below you will find a comprehensive guide including troubleshooting advice, frequently asked questions, a detailed experimental protocol, and supporting data to help you achieve a high-purity product.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate or insufficient volume of solvent.
-
Inappropriate Solvent: this compound is a moderately polar molecule. Solvents like methanol, ethanol, or isopropanol are generally suitable.[1] If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.
-
Insufficient Solvent: Ensure you are using a sufficient volume of the hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.[2][3]
Solution: If the compound remains insoluble, consider using a more polar solvent or a mixed solvent system. For instance, a mixture of ethanol and water can be effective for similar aromatic carboxylic acids.[4][5]
Q2: Oily droplets are forming instead of crystals as the solution cools. How can I fix this?
A2: "Oiling out" can occur for several reasons:
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High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.
-
Inappropriate Solvent: The boiling point of the solvent might be too high, causing the solute to melt before it dissolves.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the compound remains in solution at a slightly lower temperature. Then, allow it to cool more slowly.[6]
-
Slow Cooling: Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[3]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.[2]
-
Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution to initiate crystallization.[2]
Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This is a common issue that can usually be resolved.
-
Too Much Solvent: The most likely cause is that an excess of solvent was used, and the solution is not supersaturated.
-
Supersaturation: The solution may be supersaturated, but crystallization has not been initiated.
Solutions:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[2]
-
Reduce Solvent Volume: If inducing crystallization doesn't work, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6]
Q4: The recrystallized product is still colored. How can I obtain a colorless product?
A4: The presence of color indicates that colored impurities are still present.
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb your product, reducing the yield. Heat the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the properties of similar compounds, good starting points for solvent screening include methanol, ethanol, and isopropanol .[1] A mixed solvent system, such as ethanol/water, may also be effective.[4][5]
Q2: How much solvent should I use?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[2] This will maximize the recovery of the purified compound upon cooling. A good starting point is to add solvent in small portions until the solid just dissolves at the boiling point of the solvent.
Q3: How can I improve the yield of my recrystallization?
A3: To improve the yield:
-
Use the minimum amount of hot solvent for dissolution.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath to ensure maximum crystal formation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2]
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of the recrystallized this compound can be assessed by:
-
Melting Point Analysis: A pure compound will have a sharp and higher melting point compared to the impure starting material.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR or IR spectroscopy can be used to confirm the structure and purity of the final product.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the initial purity of your compound and the specific equipment used.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or methanol)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: If the optimal solvent is not known, perform a small-scale test to determine a suitable one. Place a small amount of the crude material in a test tube and add a few drops of the solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate. Quickly filter the hot solution into the preheated flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals on the filter paper by continuing to draw air through the funnel. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table provides an estimate of the solubility of aromatic carboxylic acids in common recrystallization solvents. The actual solubility of this compound should be determined experimentally.
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point |
| Water | High | Low | Moderate to High |
| Methanol | High | Moderate | High |
| Ethanol | High | Moderate | High |
| Isopropanol | Medium | Low to Moderate | High |
| Acetone | Medium | High | Very High |
| Hexane | Low | Very Low | Low |
Note: Due to the presence of the polar carboxylic acid and ether groups, as well as the larger nonpolar benzyloxy and bromo-substituted phenyl groups, a solvent of intermediate to high polarity is expected to be most effective.
Visualizations
Recrystallization Workflow
Caption: A workflow diagram illustrating the key steps in the recrystallization process.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues during recrystallization.
References
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Overcoming Solubility Issues with 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid in organic solvents.
Troubleshooting Guide
This guide addresses common solubility problems in a question-and-answer format, offering step-by-step solutions.
Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?
A1: The principle of "like dissolves like" is a good starting point for solvent selection.[1] this compound is a moderately polar molecule. Therefore, it is expected to have better solubility in polar organic solvents. If you are experiencing poor solubility, consider the following steps:
-
Solvent Polarity Check: Ensure your chosen solvent has a suitable polarity. Solvents like ethanol, methanol, and acetonitrile are generally good starting points for benzoic acid derivatives.[2]
-
Increase Temperature: The solubility of most carboxylic acids, including benzoic acid derivatives, increases with temperature.[3][4] Gently warming the mixture while stirring can significantly improve dissolution.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance the dissolution rate.
-
Solvent Screening: If the initial solvent is ineffective, perform a small-scale solvent screening with a range of solvents of varying polarities.
Q2: The compound dissolves upon heating, but crashes out of solution upon cooling. How can I prevent this?
A2: This phenomenon, known as precipitation or crystallization, occurs when the solution becomes supersaturated as it cools. To address this:
-
Use a Co-solvent: Introduce a second, miscible solvent (a co-solvent) in which the compound is more soluble.[1][5] This can increase the overall solvating power of the solvent system and prevent precipitation.
-
Optimize Solvent Ratio: If you are already using a co-solvent system, experiment with different ratios of the solvents to find the optimal mixture for maintaining solubility at room temperature.
-
Controlled Cooling: Allow the heated solution to cool to room temperature slowly. Rapid cooling, such as placing it directly in an ice bath, can induce rapid precipitation.[1]
Q3: Can I use pH adjustment to improve the solubility of this compound in a non-aqueous solvent?
A3: While pH is a powerful tool for aqueous solubility, its direct application in purely organic solvents is limited. However, you can form a salt of the carboxylic acid, which often exhibits different solubility profiles in organic solvents.[1]
-
Salt Formation: Reacting the acidic proton of the carboxylic acid with a suitable base (e.g., an organic amine like triethylamine or diisopropylethylamine) will form a more polar salt. This salt may have improved solubility in more polar organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of benzoic acid and its derivatives in organic solvents?
A1: Benzoic acid and its derivatives are generally more soluble in polar organic solvents than in nonpolar ones. The solubility typically follows an order similar to: alcohols (methanol, ethanol) > esters (ethyl acetate) > chlorinated solvents (dichloromethane) > aromatic hydrocarbons (toluene).[2] Water solubility is generally low for the free acid form.[2]
Q2: How does temperature generally affect the solubility of this compound?
A2: For most solid solutes dissolving in liquid solvents, an increase in temperature leads to an increase in solubility.[6] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid.
Q3: What is co-solvency and how does it work?
A3: Co-solvency is the phenomenon where the solubility of a solute in a primary solvent is increased by the addition of a second, miscible solvent (the co-solvent).[1][5] The co-solvent can alter the overall polarity of the solvent system to better match that of the solute, thereby increasing its solubility.
Q4: Are there any safety precautions I should take when heating organic solvents?
A4: Yes. Always heat organic solvents in a well-ventilated fume hood. Use a heating mantle or a water/oil bath for controlled heating; never use an open flame with flammable solvents. Ensure your glassware is intact and appropriate for heating.
Data Presentation
| Solvent | Polarity Index | Expected Qualitative Solubility |
| Methanol | 6.6 | High |
| Ethanol | 5.2 | High |
| Acetonitrile | 6.2 | Moderate to High |
| Ethyl Acetate | 4.3 | Moderate |
| Dichloromethane | 3.4 | Low to Moderate |
| Toluene | 2.4 | Low |
| Hexane | 0.0 | Very Low |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
-
Preparation: Weigh approximately 1-2 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a different organic solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) in small, incremental volumes (e.g., 0.1 mL).
-
Observation: After each addition, vortex or shake the vial vigorously for 30-60 seconds and visually inspect for dissolution.
-
Heating: If the compound does not dissolve at room temperature, gently warm the vial and observe any changes in solubility.
-
Documentation: Record the approximate volume of each solvent required to dissolve the compound, both at room temperature and with heating.
Protocol 2: Solubility Enhancement via Co-solvency
-
Primary Solvent Selection: Choose a primary solvent in which the compound has some, but limited, solubility.
-
Co-solvent Selection: Select a co-solvent in which the compound is highly soluble.
-
Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of the primary and co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Solubility Determination: Add a known excess amount of this compound to a fixed volume of each solvent mixture.
-
Equilibration: Agitate the samples at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
Protocol 3: Salt Formation for Improved Solubility
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Base Addition: Add a stoichiometric equivalent of a suitable organic base (e.g., triethylamine) dropwise while stirring.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Isolation (if precipitate forms): If a solid salt precipitates, collect it by filtration and wash with a non-polar solvent (e.g., hexane).
-
Isolation (if no precipitate forms): If the salt remains in solution, remove the solvent under reduced pressure to obtain the salt.
-
Solubility Testing: Test the solubility of the resulting salt in various organic solvents as described in Protocol 1.
Visualizations
References
Optimizing temperature and reaction time for the synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common precursor would be 4-methoxy-5-(benzyloxy)benzoic acid, which can be synthesized from commercially available starting materials. The target molecule is then obtained through electrophilic bromination.
Q2: What are the critical parameters to control during the bromination reaction?
The most critical factors influencing the success of the bromination step are reaction temperature, reaction time, and the choice of brominating agent and solvent.[1] Precise control of these parameters is essential to maximize yield and minimize the formation of impurities.
Q3: What are some common side products, and how can their formation be minimized?
Common side products can include isomers where bromine is added to a different position on the aromatic ring or poly-brominated products. To minimize these, it is crucial to control the stoichiometry of the brominating agent and maintain the optimal reaction temperature. Using a milder brominating agent and a non-polar solvent can also improve selectivity.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[2] By comparing the reaction mixture to the starting material, you can determine when the starting material has been consumed and the reaction is complete.
Q5: What purification methods are most effective for the final product?
The crude product can be purified through recrystallization or silica gel column chromatography.[2] Recrystallization is often effective if the product is a solid and the impurities have different solubilities.[2] Column chromatography provides a higher degree of purification, especially when separating isomers.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met.[3] | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC.[3] |
| Insufficient reaction time: The reaction has not proceeded to completion.[3] | Extend the reaction time, continuing to monitor by TLC for the disappearance of the starting material.[3] | |
| Degraded reagents: The brominating agent or other reagents may have degraded over time. | Use fresh or properly stored reagents. | |
| Presence of water: Moisture can interfere with the reaction. | Use anhydrous solvents and reagents.[2] | |
| Low Product Purity (Multiple Spots on TLC) | Reaction temperature is too high: This can promote the formation of side products.[3] | Reduce the reaction temperature and consider using a milder base if applicable. |
| Incorrect stoichiometry: An excess of the brominating agent can lead to poly-brominated products. | Carefully control the stoichiometry of the reactants. | |
| Formation of isomers: The reaction conditions may favor the formation of multiple isomers. | Experiment with different solvents and brominating agents to improve regioselectivity. | |
| Difficulty in Product Purification | Similar polarity of product and impurities: Co-elution during column chromatography can occur. | Try a different solvent system for column chromatography or consider recrystallization with various solvents. |
| Product is an oil: Difficulty in handling and purifying. | Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by chromatography is the best option. |
Experimental Protocols
Synthesis of 2-Bromo-5-methoxybenzoic Acid (Analogous Bromination)
This protocol describes the bromination of m-anisic acid, which is structurally similar to the precursor of the target molecule.
-
Materials: m-anisic acid, acetic acid, bromine, water.
-
Procedure:
-
A mixture of m-anisic acid (250 g, 1.67 mol) in acetic acid (1 L) is prepared.[4]
-
Bromine (85 mL) is added to the mixture, followed by water (1 L).[4]
-
The mixture is heated to reflux.[4]
-
After the reaction is complete (monitored by TLC), the mixture is cooled in an ice bath.[4]
-
The precipitated product is collected by filtration and washed with water to yield 2-bromo-5-methoxybenzoic acid.[4]
-
Note: This protocol should be adapted and optimized for the synthesis of this compound. The reaction temperature and time will need to be carefully adjusted.
Optimization Data from Related Syntheses
The following tables summarize reaction conditions from the synthesis of related compounds, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Bromination of 3,4-dimethoxybenzoic acid [5]
| Parameter | Condition |
| Bromine amount | 1.0 to 1.1 equivalents |
| Reaction Temperature | 10 to 45°C |
| Reaction Time | Not specified |
| Solvent | Concentrated Hydrochloric Acid |
Table 2: Synthesis of 2-bromo-5-methoxybenzoic acid [6]
| Parameter | Condition |
| Brominating Reagent | N-bromosuccinimide or dibromohydantoin |
| Reaction Temperature | -10 to 80°C |
| Reaction Time | 1 to 24 hours |
| Solvent | Dichloromethane or Chloroform |
Table 3: Saponification of Benzyl 2-benzyloxy-5-bromobenzoate [7]
| Parameter | Condition |
| Reagent | Sodium Hydroxide |
| Reaction Temperature | 60°C |
| Reaction Time | 2 hours |
| Solvent | Methanol/Water |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid crude product. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | Improper solvent choice. | Test a range of solvents or solvent mixtures to find one where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, and methanol have been shown to be effective for similar compounds.[1] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. | |
| Incomplete removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. | |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling point solvent or a solvent mixture. |
| Impurities are depressing the melting point. | Attempt to remove the impurities by another method, such as a wash or column chromatography, before recrystallization. | |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal eluent for separation. |
| Column overloading. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Co-elution of impurities. | If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different purification technique. | |
| Presence of Starting Materials in Final Product | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed before workup. |
| Inefficient purification. | If starting materials persist after recrystallization, column chromatography may be necessary for complete removal. | |
| Discoloration of the Final Product | Presence of colored impurities. | Charcoal treatment during recrystallization can sometimes remove colored impurities. Add a small amount of activated charcoal to the hot solution before filtering. |
| Degradation of the product. | Avoid prolonged exposure to high temperatures or strong acids/bases during purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities may include unreacted starting materials such as 4-methoxy-5-(benzyloxy)benzoic acid, byproducts from the bromination reaction (e.g., dibrominated species or other regioisomers), and residual solvents from the reaction or workup.
Q2: Which recrystallization solvent is best for this compound?
Q3: When should I use column chromatography instead of recrystallization?
A3: Column chromatography is preferred when impurities have very similar solubility profiles to the desired product, making recrystallization ineffective. It is also useful for separating complex mixtures of byproducts.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Q5: What are the recommended storage conditions for the purified product?
A5: The purified this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica gel level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel with the adsorbed product to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Debenzylation of 5-(Benzyloxy)benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the debenzylation of 5-(benzyloxy)benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the debenzylation of 5-(benzyloxy)benzoic acid derivatives?
A1: The most prevalent and generally mildest method for cleaving the benzyl ether in 5-(benzyloxy)benzoic acid derivatives is catalytic hydrogenation.[1][2] This typically involves using a palladium-based catalyst, such as palladium on activated carbon (Pd/C), in the presence of a hydrogen source.[3]
Q2: What are the primary side reactions to be aware of during the debenzylation of 5-(benzyloxy)benzoic acid derivatives?
A2: A significant side reaction is the saturation of the aromatic rings, both of the benzoic acid derivative and the toluene by-product.[4] In some cases, incomplete debenzylation can lead to a mixture of starting material, desired product, and partially deprotected intermediates.[2] Catalyst poisoning, particularly by sulfur-containing impurities, can also be considered a side reaction in that it halts the desired transformation.[2][5]
Q3: My Pd/C catalyst doesn't seem to be working. What could be the issue?
A3: Catalyst inactivity is a common problem.[2] Several factors can contribute to this:
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Age and Storage: The catalyst may be old or have been improperly stored, leading to deactivation.[5]
-
Poisoning: Trace impurities from the substrate, solvent, or glassware can poison the palladium catalyst. Sulfur and thioether containing compounds are particularly detrimental.[2][6]
-
Insufficient Loading: The amount of catalyst may be insufficient for the scale of the reaction.
Q4: Are there alternative debenzylation methods if catalytic hydrogenation is unsuccessful or incompatible with my substrate?
A4: Yes, several alternative methods can be employed when catalytic hydrogenation is not suitable, for instance, if your molecule contains other reducible functional groups like alkenes or azides.[6] These methods include:
-
Acid-catalyzed cleavage: Strong acids like trifluoroacetic acid (TFA) or boron trichloride (BCl₃) can cleave benzyl ethers.[7][8] The use of a cation scavenger like pentamethylbenzene can prevent unwanted side reactions such as Friedel-Crafts benzylation.[8]
-
Oxidative debenzylation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative cleavage, which is often milder and more functional-group-tolerant than hydrogenation.[6][9] Visible-light-mediated protocols with DDQ have also been developed.[6][9]
Troubleshooting Guides
Issue 1: Incomplete or Slow Debenzylation Reaction
This is one of the most frequently encountered issues. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of Pd/C. 2. Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2][10] 3. Consider a combination of Pd/C and Pd(OH)₂/C, which can be more efficient.[10] | An old or poorly stored catalyst will have reduced activity. Pearlman's catalyst is generally more active for hydrogenolysis.[2] |
| Catalyst Poisoning | 1. Purify the starting material thoroughly. 2. Use high-purity, degassed solvents. 3. Acid-wash all glassware before use. | Impurities, especially sulfur compounds, can irreversibly poison the palladium catalyst.[2][5] |
| Poor Solubility | 1. Change the solvent system. Common solvents include methanol, ethanol, ethyl acetate, THF, or mixtures (e.g., THF/MeOH/H₂O).[2] | The starting material (benzyloxy derivative) is relatively nonpolar, while the product (hydroxy derivative) is more polar. A solvent system that can dissolve both is crucial for the reaction to proceed to completion.[2] |
| Insufficient Reaction Conditions | 1. Increase the hydrogen pressure using a Parr apparatus or similar high-pressure reactor.[2] 2. Increase the reaction temperature (e.g., to 40-50 °C).[2] 3. Increase the catalyst loading (e.g., from 10 wt% to 20 wt%).[2] | Some substrates require more forcing conditions to achieve complete debenzylation. |
| Product Inhibition | 1. Add a small amount of an acidic co-solvent like acetic acid or hydrochloric acid.[11] | The amine or carboxylic acid product can sometimes coordinate to the catalyst, inhibiting its activity. An acid can help to protonate the product and reduce this inhibition. |
Issue 2: Formation of Aromatic Ring Saturation Products
A common side reaction is the over-reduction of the aromatic rings.
| Potential Cause | Troubleshooting Step | Rationale |
| Overly Active Catalyst/Harsh Conditions | 1. Use a less active catalyst or a pre-treated catalyst.[4] 2. Reduce hydrogen pressure and/or reaction temperature. | High pressure and temperature can favor the saturation of the aromatic ring. |
| Catalyst Quality | 1. Screen different sources or batches of Pd/C catalyst. | The activity and selectivity of Pd/C can vary between suppliers and even between batches from the same supplier. |
| Catalyst Pre-treatment | 1. Pre-treat the catalyst with a suitable solvent mixture (e.g., DMF/water) before adding the substrate.[4] | This can "tune" the catalyst's activity and suppress the unwanted hydrogenation of the aromatic ring, making it more selective for hydrogenolysis.[4] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 5-(Benzyloxy)benzoic Acid
-
Materials:
-
5-(Benzyloxy)benzoic acid derivative
-
10% Palladium on Carbon (Pd/C) (typically 10-20 wt% relative to the starting material)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or a mixture)
-
Hydrogen gas (H₂) source (balloon or high-pressure vessel)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the 5-(benzyloxy)benzoic acid derivative (1 equivalent) in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized system) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or chromatography.
-
Visualizations
Caption: Desired debenzylation reaction versus the potential side reaction of aromatic ring saturation.
Caption: A typical experimental workflow for catalytic debenzylation.
Caption: A decision tree for troubleshooting common debenzylation problems.
References
- 1. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. reddit.com [reddit.com]
- 6. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polybromination in the synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid, with a primary focus on preventing polybromination.
Frequently Asked Questions (FAQs)
Q1: Why is polybromination a significant issue in the synthesis of this compound?
A1: The starting material, 4-methoxy-5-(benzyloxy)benzoic acid, is highly activated towards electrophilic aromatic substitution. Both the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are strong activating, ortho, para-directing groups. This high electron density on the aromatic ring makes it susceptible to multiple brominations, leading to the formation of di- and tri-brominated byproducts, which can complicate purification and reduce the yield of the desired mono-brominated product.
Q2: What are the primary directing effects I should consider for the bromination of 4-methoxy-5-(benzyloxy)benzoic acid?
A2: The regioselectivity of the bromination is determined by the combined electronic and steric effects of the three substituents on the benzoic acid ring:
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Methoxy group (-OCH₃): Strongly activating and ortho, para-directing.
-
Benzyloxy group (-OCH₂Ph): Strongly activating and ortho, para-directing.
-
Carboxylic acid group (-COOH): Deactivating and meta-directing.
The powerful activating effects of the methoxy and benzyloxy groups will dominate, directing the incoming electrophile (Br⁺) to the positions ortho and para to them. The position ortho to the methoxy group and meta to the carboxylic acid (C2 position) is the most likely site for the initial bromination. However, the high activation of the ring makes other positions also susceptible to attack, leading to polybromination.
Q3: What are the most effective strategies to achieve selective monobromination?
A3: To favor mono-bromination and suppress polybromination, several strategies can be employed:
-
Use of a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine compared to molecular bromine (Br₂).[1] It provides a low, steady concentration of Br₂, which helps to avoid over-bromination.
-
Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C to room temperature) can increase the selectivity for the kinetically favored mono-brominated product over the thermodynamically favored polybrominated products.
-
Choice of Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes lead to higher selectivity. Acetonitrile has been shown to be an effective solvent for NBS bromination of activated aromatic compounds.[1]
-
Control of Stoichiometry: Using a stoichiometric amount or a slight excess of the brominating agent is crucial. A large excess will significantly increase the likelihood of polybromination.
Q4: Are there alternative synthetic routes to avoid direct bromination of the highly activated ring?
A4: Yes, an alternative approach is ortho-lithiation followed by quenching with a bromine source. This method offers high regioselectivity. The carboxylic acid group can direct lithiation to the ortho position (C2). Treatment with a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA at low temperatures can generate the ortho-lithiated species, which can then be reacted with an electrophilic bromine source (e.g., 1,2-dibromoethane) to introduce a bromine atom specifically at the C2 position.[2][3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Short reaction time. 4. Deactivated catalyst (if applicable). | 1. If using NBS, consider adding a catalytic amount of a protic or Lewis acid to increase its electrophilicity. 2. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. 3. Extend the reaction time. 4. Ensure the catalyst is fresh and active. |
| Formation of multiple products (polybromination) | 1. Use of a highly reactive brominating agent (e.g., Br₂). 2. High reaction temperature. 3. Excess of brominating agent. 4. Highly polar solvent enhancing reactivity. | 1. Switch to a milder brominating agent like N-Bromosuccinimide (NBS). 2. Perform the reaction at a lower temperature (e.g., 0 °C). 3. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. 4. Use a less polar solvent like dichloromethane or acetonitrile. |
| Formation of isomeric monobrominated products | The electronic and steric effects of the substituents may lead to bromination at other positions on the ring. | Optimize reaction conditions to favor the desired isomer (e.g., lower temperature may increase selectivity). Purification by column chromatography or recrystallization will likely be necessary to separate isomers. |
| Difficulty in purifying the product | 1. Similar polarity of the desired product and byproducts (isomers, polybrominated species). 2. Product is an oil or does not crystallize easily. | 1. Use column chromatography with a carefully selected solvent system. HPLC can also be used for separation and analysis.[5] 2. Attempt co-crystallization with a suitable solvent mixture. If the product remains an oil, purification by chromatography is the best option. |
Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of the mono-brominated product by using a milder brominating agent and controlled reaction conditions.
Materials:
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4-methoxy-5-(benzyloxy)benzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-5-(benzyloxy)benzoic acid (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Remove the acetonitrile under reduced pressure.
-
Add dichloromethane and water to the residue and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Alternative Synthesis via Ortho-lithiation
This protocol provides a highly regioselective route to the desired product.
Materials:
-
4-methoxy-5-(benzyloxy)benzoic acid
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-methoxy-5-(benzyloxy)benzoic acid (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add TMEDA (2.2 eq).
-
Slowly add s-BuLi (2.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 2 hours to ensure complete formation of the dianion.
-
Add a solution of 1,2-dibromoethane (1.5 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Comparison of Brominating Agents for Activated Aromatic Carboxylic Acids (Representative Data from Similar Systems)
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Yield of Monobromo Product (%) | Reference |
| Br₂ | 3,4-Dimethoxybenzoic acid | Concentrated HCl | 25 | 96.2 | [6] |
| Br₂ | m-Anisic acid | Acetic acid/Water | Reflux | 79 | |
| NBS | m-Methoxybenzoic acid | Chloroform/H₂SO₄ | 25-30 | 92.7 | |
| Bu₄NBr₃ | 4-Methoxybenzoic acid | Acetonitrile | 100 | 98 |
Visualizations
Experimental Workflow for Selective Monobromination
Caption: A typical experimental workflow for the selective monobromination of 4-methoxy-5-(benzyloxy)benzoic acid.
Logical Relationship for Preventing Polybromination
References
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. rsc.org [rsc.org]
Troubleshooting low yield in palladium-catalyzed cross-coupling of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
This technical support center provides troubleshooting guidance for researchers encountering low yields in the palladium-catalyzed cross-coupling of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid and similar sterically hindered, electron-rich aryl bromides.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in a low yield?
Low yields with this substrate can be attributed to a combination of electronic, steric, and functional group effects. The primary challenges include:
-
Electronic Effects: The benzene ring is substituted with two electron-donating groups (methoxy and benzyloxy), which enrich the aryl bromide with electrons. This increased electron density can slow down the crucial oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1][2]
-
Steric Hindrance: The bromine atom is located at the C2 position, ortho to a bulky carboxylic acid group. This steric congestion can physically impede the approach of the palladium catalyst, further hindering oxidative addition.[3]
-
Carboxylic Acid Interference: The acidic proton of the carboxylic acid group reacts with the base. More critically, the resulting carboxylate anion can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.[4]
Q2: I suspect the carboxylic acid group is interfering with the reaction. What are the best strategies to mitigate this?
Interference from the carboxylic acid is a common issue.[4] The following strategies can be employed:
-
Add Stoichiometric Base: Ensure at least one extra equivalent of base is added to the reaction mixture to neutralize the acidic proton of the carboxylic acid, in addition to the amount required for the catalytic cycle.[4]
-
Protect the Carboxylic Acid: A highly effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is generally less coordinating and does not have an acidic proton. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.[3][4]
-
Careful Base Selection: If protecting the acid is not feasible, the choice of base is critical. Stronger bases like NaOt-Bu or KOt-Bu might be less effective than carbonate or phosphate bases in some cases.[5] For substrates containing other base-sensitive groups like esters, milder bases such as CsF or K₃PO₄ are often preferred.[4]
Q3: My reaction is not going to completion, and I'm recovering a significant amount of unreacted starting material. How can I improve the conversion rate?
Recovering starting material indicates that the reaction conditions are not optimal for achieving full conversion. Consider the following adjustments:
-
Optimize Catalyst and Ligand: For electron-rich and sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switching to catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve performance by facilitating the oxidative addition step.[1][2][3]
-
Increase Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the hurdles of slow oxidative addition.[6] Monitor for potential substrate or product decomposition at elevated temperatures.
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[6][7] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[6][7]
-
Use a Pre-catalyst: Modern, well-defined palladium pre-catalysts (e.g., XPhos Pd G3/G4) are often more efficient and air-stable, ensuring a more reliable generation of the active Pd(0) species in solution.[8]
Q4: I am observing significant byproduct formation, such as debromination of my starting material or homocoupling of my coupling partner. How can these side reactions be minimized?
Byproduct formation is a common sign of a non-optimized reaction.
-
Minimizing Debromination: The replacement of the bromine atom with hydrogen (debromination or protodehalogenation) can occur as a side reaction.[9] This can sometimes be influenced by the choice of solvent or base. Screening different bases or ensuring anhydrous conditions may help reduce this pathway.
-
Minimizing Homocoupling: The coupling of two molecules of the nucleophilic partner (e.g., boronic acid homocoupling in Suzuki reactions or alkyne homocoupling in Sonogashira reactions) is a frequent issue.
-
For Suzuki reactions , boronic acid homocoupling is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to prevent this.[6][9]
-
For Sonogashira reactions , the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling).[3][7] Running the reaction under copper-free conditions is a common strategy to avoid this, although it may require a more active palladium catalyst system.[7]
-
Data Summary Tables
Table 1: Catalyst & Ligand Selection Guide for Challenging Aryl Bromides
| Catalyst Source | Ligand Type | Recommended For | Notes |
|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald-type Biarylphosphines (e.g., XPhos, SPhos) | Sterically hindered, electron-rich Ar-Br. Enhances oxidative addition and reductive elimination. | Forms highly active, monoligated Pd(0) species. Often the first choice for difficult couplings.[3][8] |
| Pd(OAc)₂ or Pd₂(dba)₃ | Dialkylphosphines (e.g., tBu₃P) | Electron-rich Ar-Br. Highly electron-donating ligand facilitates oxidative addition. | Air-sensitive ligand. Can be effective for aryl chlorides as well.[10] |
| PdCl₂(dppf) | Ferrocenylphosphine (dppf) | General purpose, good for a range of substrates. | Robust and widely used, but may be less effective for this specific hindered substrate. |
| Pd(PPh₃)₄ | Triarylphosphine (PPh₃) | Electron-deficient or simple Ar-Br. | Often the "classic" choice but typically shows low reactivity for hindered, electron-rich substrates.[8] |
Table 2: Base & Solvent Screening Guide
| Base | Common Solvents | Comments and Compatibility |
|---|---|---|
| K₃PO₄ | Dioxane, Toluene, THF/H₂O | Strong, non-nucleophilic base. Very effective for Suzuki couplings, especially with less reactive substrates.[6] |
| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, DMF, Toluene | Standard inorganic bases. Cs₂CO₃ is more soluble and can be more effective for difficult couplings.[5][6] |
| i-Pr₂NEt / Et₃N | Dioxane, THF, DMF | Organic amine bases. Standard for Heck and Sonogashira reactions.[5][7] Must be dry and pure. |
| NaOt-Bu / KOt-Bu | Toluene, Dioxane | Very strong bases, primarily used in Buchwald-Hartwig aminations. Can promote side reactions. |
Mandatory Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[10][11][12]
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Interdependence of key components influencing reaction outcome.
Detailed Experimental Protocols
Note: These are generalized procedures and require optimization for specific substrates. All operations should be performed in a fume hood using appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with a boronic acid or ester.
Materials:
-
This compound (or its ester derivative) (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₃PO₄) (3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), arylboronic acid (1.2 eq.), base (3.0 eq.), and palladium pre-catalyst (e.g., 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe through the septum. If using a mixed solvent system like Dioxane/H₂O, the degassed water should be added now.
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (Copper-Free)
This protocol is for the coupling of an aryl bromide with a terminal alkyne.
Materials:
-
This compound (or its ester derivative) (1.0 eq.)
-
Terminal Alkyne (1.5-2.0 eq.)
-
Palladium catalyst (e.g., Pd(PtBu₃)₂) (2-5 mol%) or a combination of Pd₂(dba)₃ and a ligand.
-
Organic Base (e.g., i-Pr₂NEt or Et₃N) (3.0-4.0 eq.)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.) and the palladium catalyst (e.g., 3 mol%).
-
Solvent and Reagent Addition: Add the degassed solvent, followed by the terminal alkyne (1.5 eq.) and the organic base (3.0 eq.) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 60-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., Dichloromethane) and wash with saturated aqueous NH₄Cl solution and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Protocol 3: Heck Reaction
This protocol describes the coupling of an aryl bromide with an alkene (e.g., an acrylate or styrene).
Materials:
-
This compound (or its ester derivative) (1.0 eq.)
-
Alkene (e.g., Butyl Acrylate) (1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., P(o-tol)₃) (4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃) (2.0-2.5 eq.)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (2.0 eq.).
-
Reagent Addition: Add the degassed solvent, followed by the aryl bromide (1.0 eq.) and the alkene (1.5 eq.).
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and filter off any solids. Dilute the filtrate with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmcct.com [jmcct.com]
Validation & Comparative
Comparative Analysis of NMR Spectral Data for 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid and compare them with the experimental data for three selected analogues: 3-Bromo-4-methoxybenzoic acid, 2-Bromo-4,5-dimethoxybenzoic acid, and 4-Methoxybenzoic acid. The comparison highlights the influence of different substituents on the chemical shifts of the aromatic ring protons and carbons.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Aromatic H (ppm) | Methoxy H (ppm) | Benzyloxy CH₂ (ppm) | Benzyloxy Phenyl H (ppm) | Carboxylic Acid H (ppm) | Solvent |
| This compound (Predicted) | ~7.6 (s, 1H), ~7.2 (s, 1H) | ~3.9 (s, 3H) | ~5.1 (s, 2H) | ~7.3-7.5 (m, 5H) | ~11-13 (br s, 1H) | CDCl₃ |
| 3-Bromo-4-methoxybenzoic acid[1] | 8.05 (d, 1H), 7.90 (dd, 1H), 7.01 (d, 1H) | 3.85 (s, 3H) | - | - | - | MeOD |
| 2-Bromo-4,5-dimethoxybenzoic acid | Data not readily available in searched sources | Data not readily available in searched sources | - | - | Data not readily available in searched sources | - |
| 4-Methoxybenzoic acid[1] | 7.87 (d, 2H), 6.87 (d, 2H) | 3.75 (s, 3H) | - | - | - | MeOD |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | C=O (ppm) | Aromatic C (ppm) | Methoxy C (ppm) | Benzyloxy CH₂ C (ppm) | Benzyloxy Phenyl C (ppm) | Solvent |
| This compound (Predicted) | ~168-172 | ~155, ~150, ~136, ~125, ~115, ~110 | ~56 | ~71 | ~136, ~129, ~128, ~127 | CDCl₃ |
| 3-Bromo-4-methoxybenzoic acid[1] | 168.4 | 161.0, 135.7, 132.0, 125.4, 112.5, 112.1 | 57.0 | - | - | MeOD |
| 2-Bromo-4,5-dimethoxybenzoic acid | Data not readily available in searched sources | Data not readily available in searched sources | Data not readily available in searched sources | - | - | - |
| 4-Methoxybenzoic acid[1] | 169.8 | 165.0, 132.8, 124.0, 114.6 | 55.9 | - | - | MeOD |
Experimental Protocols
The following is a standard protocol for the acquisition of NMR spectra for small organic molecules like the benzoic acid derivatives discussed.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or higher, equipped with a 5 mm broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical and should dissolve the compound well while having minimal overlapping signals with the analyte.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of 0.03-0.05% (v/v) for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 to 4096 scans or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Structure and NMR Correlation
The following diagram illustrates the structure of this compound with labeled protons and carbons to aid in the interpretation of the NMR data.
Caption: Structure of this compound.
The predicted ¹H NMR spectrum of this compound is expected to show two singlets in the aromatic region corresponding to the protons at the C3 and C6 positions. The methoxy group protons will appear as a singlet around 3.9 ppm, and the benzylic methylene protons as a singlet around 5.1 ppm. The five protons of the benzyl group's phenyl ring will likely appear as a multiplet between 7.3 and 7.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift.
In the predicted ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical range of 110-160 ppm. The benzylic carbon is expected around 71 ppm, and the methoxy carbon around 56 ppm. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy and benzyloxy groups will influence the precise chemical shifts of the aromatic carbons.
References
Comparative Analysis of Mass Spectrometry for the Characterization of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
A Guide for Researchers in Drug Development
The structural elucidation and purity assessment of novel chemical entities are cornerstones of pharmaceutical research and development. For complex molecules such as 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid, a substituted benzoic acid derivative, mass spectrometry (MS) offers unparalleled sensitivity and structural insight. This guide provides a comparative overview of mass spectrometry for the analysis of this compound, outlines a detailed experimental protocol, and contrasts its performance with alternative analytical techniques.
While specific experimental mass spectrometry data for this compound is not widely published, this guide constructs a predictive analysis based on the known behavior of its constituent functional groups in an MS experiment. This approach provides a robust framework for researchers initiating the analytical characterization of this and structurally related molecules.
Predicted Mass Spectrometry Data
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing substituted benzoic acids, which can be readily ionized in either positive ([M+H]⁺) or negative ([M-H]⁻) mode.[1] Negative ion mode is often preferred for carboxylic acids due to the stability of the carboxylate anion.[1] The molecular weight of this compound (C₁₅H₁₃BrO₄) is 352.00 g/mol (for the ⁷⁹Br isotope). The presence of bromine provides a characteristic isotopic pattern, with a second peak at [M+2] of nearly equal intensity due to the natural abundance of the ⁸¹Br isotope.[1]
Table 1: Predicted ESI-MS Data for this compound
| Ionization Mode | Predicted Ion | m/z (⁷⁹Br / ⁸¹Br) | Description |
| Negative | [M-H]⁻ | 350.99 / 352.99 | Deprotonated molecular ion |
| Negative | [M-H-CH₂C₆H₅]⁻ | 260.94 / 262.94 | Loss of benzyl group |
| Negative | [M-H-CO₂]⁻ | 306.00 / 308.00 | Decarboxylation |
| Positive | [M+H]⁺ | 352.01 / 354.01 | Protonated molecular ion |
| Positive | [M+Na]⁺ | 374.00 / 376.00 | Sodium adduct |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization relies on orthogonal techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information.
Table 2: Comparison of Analytical Techniques
| Technique | Key Advantages | Key Limitations | Application for this Compound |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and structural data from fragmentation.[1] | Destructive, potential for ion suppression, may require chromatographic coupling for complex mixtures.[1][2] | Confirms molecular weight, isotopic pattern confirms bromine presence, and fragmentation elucidates structural motifs. |
| HPLC-UV | Robust, quantitative, widely available, and cost-effective for purity analysis.[2][3] | Moderate sensitivity, provides limited structural information, potential for matrix interference.[2] | Ideal for determining purity, quantifying the compound in reaction mixtures or formulations. |
| NMR Spectroscopy | Non-destructive, provides detailed information on molecular structure and connectivity (¹H, ¹³C).[1] | Lower sensitivity compared to MS, requires higher sample concentration, complex spectra may require advanced techniques for interpretation. | Unambiguously determines the substitution pattern on the aromatic ring and confirms the structure of the benzyl and methoxy groups. |
| FTIR Spectroscopy | Non-destructive, rapid, provides information on functional groups present. | Provides limited information on the overall molecular structure, not suitable for complex mixture analysis without separation. | Confirms the presence of key functional groups such as carboxylic acid (C=O, O-H stretches) and ether linkages (C-O stretch). |
Experimental Protocols
Protocol 1: ESI-MS Analysis
This protocol describes a general method for obtaining the mass spectrum of this compound using a liquid chromatography-mass spectrometry (LC-MS) system.
1. Sample Preparation:
- Prepare a stock solution of the compound at 1 mg/mL in a high-purity solvent like methanol or acetonitrile.[1]
- Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to facilitate ionization.[1]
- Filter the final solution through a 0.2 µm syringe filter to remove particulates.[1]
2. Instrumentation (LC-MS/MS):
- LC System: An HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 1 - 5 µL.
- MS System: A tandem mass spectrometer equipped with an ESI source.[2]
3. MS Parameters:
- Ionization Mode: ESI, run in both positive and negative modes to capture comprehensive data.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., Nitrogen, 8-12 L/min).
- Desolvation Temperature: 350-450 °C.
- Scan Range: m/z 100-500.
- Data Acquisition: Acquire full scan data (MS1) to identify the molecular ion. For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ions (m/z 351/353 in negative mode or 352/354 in positive mode) for collision-induced dissociation (CID).
Visualizing Analytical Processes
Diagrams are essential for representing complex workflows and molecular pathways. The following are generated using the Graphviz DOT language.
References
A Comparative Guide to the FT-IR Spectroscopy of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, this document offers a comparative look at its expected spectral features against common structural analogs, supported by a detailed experimental protocol for obtaining high-quality FT-IR data.
Comparison of FT-IR Spectral Data
While an experimental spectrum for this compound is not publicly available, its characteristic infrared absorptions can be predicted with high accuracy based on its functional groups and comparison with structurally related molecules. The following table summarizes the expected and observed FT-IR peaks for the target molecule and three comparative compounds: Benzoic Acid, 4-Methoxybenzoic Acid, and Benzyl Phenyl Ether. This comparison facilitates the identification of key spectral features unique to the target compound.
| Functional Group | This compound (Predicted) | Benzoic Acid (Observed) | 4-Methoxybenzoic Acid (Observed)[1][2] | Benzyl Phenyl Ether (Observed)[3][4][5] |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) | ~3300-2500 cm⁻¹ (broad) | ~3300-2500 cm⁻¹ (broad) | N/A |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H Stretch (Aliphatic, -CH₂-) | ~2950-2850 cm⁻¹ | N/A | ~2980-2840 cm⁻¹ (methyl) | ~2930-2850 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1710-1680 cm⁻¹ | ~1710-1680 cm⁻¹ | ~1680 cm⁻¹ | N/A |
| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | ~1600, 1585, 1450 cm⁻¹ | ~1605, 1575, 1510 cm⁻¹ | ~1600, 1495, 1450 cm⁻¹ |
| C-O Stretch (Ether, Aryl-O-CH₃) | ~1250 cm⁻¹ (asymmetric) | N/A | ~1255 cm⁻¹ (asymmetric) | ~1240 cm⁻¹ (asymmetric) |
| C-O Stretch (Ether, Aryl-O-CH₂) | ~1230 cm⁻¹ (asymmetric) | N/A | N/A | ~1240 cm⁻¹ (asymmetric) |
| C-O Stretch (Carboxylic Acid) | ~1300-1200 cm⁻¹ | ~1320-1210 cm⁻¹ | ~1305 cm⁻¹ | N/A |
| O-H Bend (Carboxylic Acid) | ~1440-1395 cm⁻¹ and ~920 cm⁻¹ (broad) | ~1420 cm⁻¹, ~920 cm⁻¹ (broad) | ~1425 cm⁻¹, ~925 cm⁻¹ (broad) | N/A |
| C-Br Stretch | ~650-550 cm⁻¹ | N/A | N/A | N/A |
Experimental Protocol: FT-IR Spectroscopy of Solid Samples
The following protocol details the Attenuated Total Reflectance (ATR) FT-IR technique, a common and efficient method for analyzing solid samples.[6][7][8][9][10][11][12]
Objective: To obtain a high-resolution FT-IR spectrum of a solid organic compound.
Apparatus:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spatula
-
Kimwipes or other lint-free tissue
-
Solvent for cleaning (e.g., isopropanol or ethanol)
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe lightly moistened with a suitable solvent (e.g., isopropanol). Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
-
Sample Preparation and Application:
-
Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Analysis:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups using standard FT-IR correlation tables.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal surface with a spatula.
-
Clean the crystal thoroughly with a solvent-moistened Kimwipe to prevent cross-contamination of subsequent samples.
-
Visualizations
To further elucidate the experimental and structural aspects of this analysis, the following diagrams are provided.
Caption: Workflow for FT-IR analysis using the ATR method.
Caption: Key functional groups of the target molecule.
References
- 1. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [chemicalbook.com]
- 2. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl Phenyl Ether | C13H12O | CID 70352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZYL PHENYL ETHER(946-80-5) IR Spectrum [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. youtube.com [youtube.com]
- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 10. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 11. s4science.at [s4science.at]
- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
A Comparative Guide to Alternative Reagents for the Bromination of Anisic Acid Derivatives
For researchers, scientists, and drug development professionals, the selective bromination of anisic acid and its derivatives is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. While elemental bromine has been the traditional reagent of choice, its high toxicity, corrosive nature, and challenging handling have spurred the adoption of safer and more manageable alternatives. This guide provides an objective comparison of the performance of several alternative brominating agents, supported by experimental data, to aid in reagent selection for the synthesis of brominated anisic acid derivatives.
The methoxy group of anisic acid is a strong activating ortho-, para-director in electrophilic aromatic substitution. However, the deactivating carboxylic acid group can influence the reactivity of the aromatic ring. The choice of brominating agent can therefore significantly impact yield, regioselectivity, and reaction conditions.
Performance Comparison of Brominating Agents
The following table summarizes the performance of various alternative reagents for the bromination of anisic acid derivatives and related, structurally similar compounds. Direct comparison is challenging due to variations in substrates and reaction conditions across different studies. However, this data provides valuable insights into the efficacy of each reagent.
| Brominating Agent | Substrate | Reaction Conditions | Yield (%) | Regioselectivity | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | Methyl 4-methoxybenzoate | Acetonitrile, Room Temp, 1h | 94% | 3-Bromo (ortho to -OCH₃) | Solid, easy to handle; selectivity can be tuned by solvent choice.[1] |
| Methyl 3-methoxybenzoate | Acetonitrile, Room Temp, 1h | 93% | 2-Bromo and 4-Bromo mixture | Effective for various isomers.[1] | |
| 2-Methoxybenzoic acid | Aqueous NaOH, Room Temp, 18h | 98% | 5-Bromo (para to -OCH₃) | High yield in aqueous basic media.[2] | |
| Pyridinium Tribromide (Py·Br₃) | Anisole | Acetic Acid | ~90% | para-Bromo | Solid, stable, and safer alternative to liquid bromine.[3] Can be less reactive than Br₂.[3] |
| Potassium Bromide (KBr) / Oxone® | Anisole | Methanol, Room Temp | 98% | para-Bromo (99% selectivity) | Inexpensive, readily available reagents; environmentally benign.[4] |
| Benzoic Acid | Methanol, Room Temp | No Reaction | - | Not effective for deactivated aromatic rings under these conditions.[4] | |
| Dibromodimethylhydantoin (DBDMH) | 2-Methoxybenzoic acid | Aqueous NaOH, Room Temp, 18h | High | 5-Bromo (para to -OCH₃) | More stable and less costly on a bromine equivalent basis than NBS.[2] |
*Anisole is a close structural analog of anisic acid, lacking the carboxylic acid group. The data is included to provide a general performance benchmark.
Experimental Protocols
Detailed methodologies for the bromination of anisic acid derivatives and related compounds using alternative reagents are provided below. These protocols are based on published literature and may require optimization for specific substrates.
Protocol 1: Bromination of Methyl 4-methoxybenzoate using N-Bromosuccinimide (NBS)
This procedure is adapted from a study on the regioselective bromination of methoxybenzenes.[1]
Materials:
-
Methyl 4-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve methyl 4-methoxybenzoate (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-bromo-4-methoxybenzoate.
Protocol 2: Bromination of Anisole using Pyridinium Tribromide
This is a general procedure for the electrophilic aromatic bromination of activated rings.[3]
Materials:
-
Anisole
-
Pyridinium Tribromide
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 mmol) in glacial acetic acid (10 mL).
-
Add pyridinium tribromide (1.0 mmol) to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the red-brown color of the reagent.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
The crude product can be further purified by distillation or column chromatography.
Protocol 3: Bromination of Activated Aromatics using Potassium Bromide (KBr) and Oxone®
This green chemistry approach generates bromine in situ.[4]
Materials:
-
Activated aromatic substrate (e.g., Anisole)
-
Potassium Bromide (KBr)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a well-stirred solution of the aromatic substrate (2.0 mmol) and potassium bromide (2.2 mmol) in methanol (10 mL), add Oxone® (2.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the products by column chromatography over silica gel.
Reagent Selection Workflow
The choice of an appropriate brominating agent depends on several factors including the specific anisic acid derivative, desired regioselectivity, and process safety considerations. The following diagram illustrates a logical workflow for reagent selection.
Caption: A decision-making workflow for selecting a suitable alternative brominating agent for anisic acid derivatives.
Electrophilic Aromatic Substitution Pathway
The bromination of anisic acid derivatives proceeds via an electrophilic aromatic substitution mechanism. The methoxy group strongly activates the ortho and para positions, directing the incoming electrophile (a source of Br⁺).
Caption: Simplified signaling pathway for the electrophilic aromatic bromination of anisic acid derivatives.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. EP0594758A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Bromination of Aromatics Using KBr/Oxone [erowid.org]
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid vs. other building blocks for heterocyclic synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid as a building block for the synthesis of benzofurans and indoles, two pivotal heterocyclic scaffolds in medicinal chemistry. Its performance is evaluated against alternative, commonly employed precursors, supported by experimental data from analogous reactions. Detailed methodologies for key synthetic transformations and visualizations of relevant signaling pathways are also presented to provide a thorough understanding of its potential applications.
Introduction to this compound
This compound is a polysubstituted aromatic carboxylic acid. Its structure incorporates several key features that make it an attractive starting material for the synthesis of complex heterocyclic molecules:
-
A Carboxylic Acid Group: This functional group can be readily converted into other functionalities, such as amides or esters, or can be removed via decarboxylation, offering synthetic flexibility.
-
A Bromo Substituent: The bromine atom provides a reactive handle for various cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.
-
Methoxy and Benzyloxy Groups: These electron-donating groups can influence the reactivity of the aromatic ring and can be selectively cleaved to introduce hydroxyl groups, which are common in biologically active molecules.
This unique combination of functional groups allows for the strategic construction of diverse heterocyclic systems, particularly benzofurans and indoles, which are core structures in numerous pharmaceuticals.
Performance in Benzofuran Synthesis
To utilize this compound for benzofuran synthesis, a plausible synthetic route would first involve the conversion of the benzoic acid to a phenol. This can be achieved through a Curtius rearrangement or a similar transformation. The resulting 2-bromophenol derivative can then undergo a palladium-catalyzed coupling with a terminal alkyne.
Logical Relationship for Benzofuran Synthesis:
Caption: Synthetic pathway to benzofurans.
Comparison with Alternative Building Blocks for Benzofuran Synthesis
The following table compares the performance of various substituted 2-halophenols in the synthesis of benzofurans, providing an indication of the expected reactivity of a derivative of our target molecule.
| Building Block | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N | 85-95 | [1][2] |
| 2-Bromophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N | 70-85 | [1][2] |
| 2-Chlorophenol | Phenylacetylene | Pd(OAc)₂/XPhos, K₃PO₄ | 60-75 | [3] |
| 2-Bromo-4-formylphenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N | ~80 | [4] |
| 2-Bromo-4-nitrophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N | ~65 | [4] |
Key Observations:
-
Halogen Reactivity: The reactivity of the halogen follows the order I > Br > Cl, which is typical for palladium-catalyzed cross-coupling reactions.
-
Electronic Effects: Electron-withdrawing groups on the phenol ring, such as a nitro group, can decrease the reaction yield. Conversely, the electron-donating methoxy and benzyloxy groups in this compound are expected to have a favorable effect on the coupling reaction.
Performance in Indole Synthesis
Similar to benzofuran synthesis, the direct application of this compound in indole synthesis is not explicitly detailed in the provided search results. A plausible route would involve the conversion of the benzoic acid to an aniline derivative. This can be achieved via a Curtius or Hofmann rearrangement of an amide intermediate. The resulting 2-bromoaniline can then be used in various indole syntheses, such as the Larock indole synthesis.
The Larock indole synthesis involves the palladium-catalyzed annulation of a 2-haloaniline with a disubstituted alkyne.
Experimental Workflow for Indole Synthesis:
Caption: Synthetic pathway to indoles.
Comparison with Alternative Building Blocks for Indole Synthesis
The following table provides a comparison of yields for the Larock indole synthesis using various substituted 2-bromoanilines.
| Building Block | Alkyne Partner | Catalyst/Conditions | Yield (%) | Reference |
| 2-Bromoaniline | Diphenylacetylene | Pd(OAc)₂/PPh₃, K₂CO₃ | 75-85 | [5] |
| 2-Bromo-4-methylaniline | Diphenylacetylene | Pd(OAc)₂/PPh₃, K₂CO₃ | ~80 | [5] |
| 2-Bromo-4-nitroaniline | Diphenylacetylene | Pd(OAc)₂/PPh₃, K₂CO₃ | ~50 | [5] |
| N-Acetyl-2-bromoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂, Na₂CO₃ | 60-70 | [6] |
| 2-Bromo-4,5-dimethoxyaniline | Diphenylacetylene | Pd(OAc)₂/PPh₃, K₂CO₃ | 80-90 (estimated) | Analogous Reactions |
Key Observations:
-
Electronic Effects: Similar to benzofuran synthesis, electron-donating groups on the aniline ring generally lead to higher yields in the Larock indole synthesis, while electron-withdrawing groups tend to decrease the yield. The methoxy and benzyloxy groups on the target molecule are therefore expected to be beneficial.
-
N-Substitution: The presence of a substituent on the aniline nitrogen can influence the reaction, sometimes requiring modified conditions.
Experimental Protocols for Key Reactions
While a specific protocol for this compound is not available, the following are representative experimental procedures for the key transformations discussed, based on similar substrates.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling for Benzofuran Synthesis (Analogous)
This protocol is adapted from procedures for the synthesis of 2-substituted benzofurans from 2-iodophenols.
Materials:
-
2-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol)
-
CuI (0.06 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuran.[1][2]
Protocol 2: Larock Indole Synthesis (Analogous)
This protocol is a general procedure for the synthesis of 2,3-disubstituted indoles from 2-bromoanilines.
Materials:
-
2-Bromoaniline (1.0 mmol)
-
Disubstituted alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.05 mmol)
-
Triphenylphosphine (PPh₃) (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromoaniline, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the anhydrous, degassed DMF.
-
Add the disubstituted alkyne to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired indole.[5]
Biological Relevance and Signaling Pathways
Benzofuran and indole scaffolds are present in a vast array of biologically active compounds and approved drugs. Their derivatives have been shown to interact with various cellular signaling pathways, making them attractive targets for drug discovery.
Benzofurans and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Certain benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and anti-cancer effects.[7][8]
NF-κB Signaling Pathway Inhibition by Benzofuran Derivatives:
Caption: Inhibition of the NF-κB pathway.
Indoles and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. The MAPK pathway is frequently hyperactivated in various cancers. Many indole derivatives have been developed as inhibitors of key kinases within this pathway, such as MEK and ERK, demonstrating their potential as anti-cancer agents.[9][10]
MAPK Signaling Pathway Inhibition by Indole Derivatives:
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes [mdpi.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Purity Determination of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid: An HPLC-Centric Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid. Detailed experimental protocols and comparative data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.
Introduction to Purity Analysis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While several analytical techniques can be employed for purity assessment, HPLC is often the method of choice due to its high resolution, sensitivity, and specificity. This guide will focus on a proposed HPLC method and compare its performance characteristics with alternative techniques such as Thin-Layer Chromatography (TLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the most suitable chromatographic technique for the analysis of moderately polar compounds like this compound. The method outlined below is a starting point for method development and validation.
Proposed HPLC Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 85% B
-
15-17 min: 85% B
-
17-18 min: 85% to 60% B
-
18-25 min: 60% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample by the area normalization method.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity determination of this compound.
Part 2: Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable for specific applications.
Overview of Alternative Methods
-
Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive qualitative technique for identifying the number of components in a mixture. It is primarily used for reaction monitoring and preliminary purity checks.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides structural information and can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures the heat flow associated with phase transitions. It can be used to determine the purity of highly pure, crystalline substances based on the melting point depression.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC compared to alternative methods for the purity determination of a pharmaceutical intermediate.
| Parameter | HPLC (Proposed Method) | TLC | qNMR | DSC |
| Principle | Chromatographic Separation | Adsorption/Partition Chromatography | Nuclear Spin Resonance | Thermal Analysis (Melting Point Depression) |
| Primary Use | Quantitative Purity & Impurity Profiling | Qualitative Screening, Reaction Monitoring | Absolute Purity, Structural Elucidation | Purity of High-Purity Crystalline Solids |
| Specificity | High | Low to Moderate | Very High | Moderate |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | Low (mg level) | Low (mg level) |
| Precision (%RSD) | < 2% | > 10% (Semi-quantitative) | < 1% | < 2% |
| Quantitation | Yes (Relative and External Standard) | Semi-quantitative | Yes (Absolute) | Yes (for >98% purity) |
| Throughput | Moderate | High | Low | Low |
| Instrumentation Cost | High | Low | Very High | Moderate to High |
| Sample Consumption | Low (µg) | Low (µg) | High (mg) | High (mg) |
Logical Comparison of Analytical Techniques
Caption: Comparison of analytical techniques for purity determination.
Conclusion
For the comprehensive purity assessment of this compound, HPLC stands out as the most robust and versatile technique . It offers an excellent balance of specificity, sensitivity, and quantitative accuracy, making it ideal for both routine quality control and in-depth impurity profiling.
While techniques like TLC are useful for rapid, qualitative checks, and qNMR provides the advantage of absolute quantitation without a specific reference standard, they do not replace the need for a validated HPLC method in a regulated drug development environment. DSC is a valuable orthogonal technique but is limited to high-purity, crystalline materials.
Therefore, the recommended strategy involves using the proposed HPLC method as the primary tool for purity determination, potentially supplemented by qNMR for reference standard characterization and TLC for in-process controls. This multi-faceted approach ensures a thorough understanding of the compound's purity profile, contributing to the overall quality and safety of the final pharmaceutical product.
A Comparative Guide to the X-ray Crystallography of Substituted Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of several substituted benzoic acid derivatives. While crystallographic data for 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is not publicly available, this guide leverages data from structurally related compounds to offer insights into the solid-state behavior of this class of molecules. The information presented herein is intended to aid in the rational design of novel therapeutics and functional materials by exploring the impact of various structural modifications on crystal packing and intermolecular interactions.
Comparative Crystallographic Data
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions |
| Benzoic Acid | C₇H₆O₂ | Monoclinic | P2₁/c | 5.51 | 5.14 | 21.96 | 97.4 | Centrosymmetric O-H···O hydrogen-bonded dimers.[1] |
| 2-Acetylamino-benzoic acid | C₉H₉NO₃ | Orthorhombic | Fdd2 | 10.848 | 30.264 | 10.577 | 90 | N-H···O and O-H···O hydrogen bonds. |
| 4-(4-Bromobenzenesulfonamido)benzoic acid | C₁₃H₁₀BrNO₄S | Monoclinic | P2₁/c | - | - | - | - | O-H···O hydrogen-bonded dimers, C-H···O interactions, and Br···Br contacts.[1] |
| 2-(toluene-4-sulfonylamino)-benzoic acid | C₁₄H₁₃NO₄S | Monoclinic | C2/c | 27.320 | 8.5441 | 11.7607 | 98.728 | -[1] |
| 2-(4-Acetyl-3,5-dihydroxy-2-methylphenoxy)-4,6-dimethoxy-3-methylbenzoic acid | C₁₉H₂₀O₈ | - | - | - | - | - | - | Intramolecular O-H···O hydrogen bond and intermolecular O-H···O hydrogen bonds.[1] |
Experimental Protocols
A standard protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like a benzoic acid derivative is outlined below.[2][3][4]
1. Crystal Growth:
-
High-purity crystalline material is essential. The compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution.[5]
-
Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to grow single crystals of sufficient size and quality (typically 0.1-0.5 mm in each dimension).[5]
-
The process should be left undisturbed to allow for the formation of well-ordered crystals.[5]
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
The crystal is centered in the X-ray beam.
-
A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with the diffraction intensities recorded on a detector.[3]
3. Data Processing and Structure Solution:
-
The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects.
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental data using least-squares methods.
-
Anisotropic displacement parameters are typically applied to non-hydrogen atoms.
-
Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.
-
The final refined structure is validated using metrics such as R-factors, goodness-of-fit, and residual electron density maps.
Visualizations
To further elucidate the processes and concepts involved in the crystallographic analysis of benzoic acid derivatives, the following diagrams are provided.
Caption: Experimental workflow for the X-ray crystallographic analysis of a benzoic acid derivative.
Caption: Hypothetical structure-property relationship for substituted benzoic acids.
References
A Comparative Study of Reactivity: 2-Bromobenzoic Acid vs. 2-Chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of starting materials is a critical decision that significantly influences reaction pathways, yields, and the overall efficiency of a synthetic route. Among the versatile building blocks available, halogenated benzoic acids are of particular importance. This guide provides an objective, data-driven comparison of the reactivity of two closely related compounds: 2-bromobenzoic acid and 2-chlorobenzoic acid. By examining their performance in key chemical transformations and analyzing their physicochemical properties, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Physicochemical Properties and Acidity
The fundamental properties of a molecule, such as its acidity, are dictated by its electronic and steric characteristics. The nature of the halogen substituent at the ortho position to the carboxylic acid group plays a significant role in determining the reactivity of these two compounds.
A key indicator of the electronic influence of the ortho-halogen is the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid, indicating greater stabilization of the conjugate base.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa (in water at 25°C) |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 2.85[1] |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 2.92[2] |
Analysis of Acidity:
2-Bromobenzoic acid is a slightly stronger acid than 2-chlorobenzoic acid, as evidenced by its lower pKa value.[1][2] This can be attributed to the "ortho effect," a combination of steric and electronic factors. While chlorine is more electronegative than bromine, leading to a stronger inductive electron-withdrawing effect, the larger size of the bromine atom causes greater steric hindrance with the carboxylic acid group. This steric strain forces the carboxyl group to twist out of the plane of the benzene ring to a larger extent, which in turn reduces resonance stabilization of the undissociated acid and stabilizes the resulting carboxylate anion, thus increasing acidity.[1]
Comparative Reactivity in Key Organic Reactions
The utility of 2-bromo and 2-chloro benzoic acids as synthetic intermediates is largely determined by their reactivity in a variety of common organic reactions. The primary difference in their reactivity stems from the nature of the carbon-halogen (C-X) bond.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, a nucleophile replaces the halogen on the aromatic ring. For SNAr reactions to proceed, the aromatic ring must be activated by electron-withdrawing groups. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
Therefore, 2-chlorobenzoic acid is expected to be more reactive than 2-bromobenzoic acid in SNAr reactions , assuming the reaction proceeds via a typical SNAr mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of the aryl halide is a critical factor, and the generally accepted trend for halide reactivity is I > Br > Cl.[3][4][5]
This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond. The weaker C-Br bond is more readily cleaved during the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Br | ~81 |
| C-Cl | ~96 |
Due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 2-bromobenzoic acid is significantly more reactive than 2-chlorobenzoic acid in palladium-catalyzed cross-coupling reactions . This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields.
Esterification
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The rate of this reaction can be influenced by both electronic and steric factors. The slightly higher acidity of 2-bromobenzoic acid suggests that it may protonate the alcohol slightly more readily, potentially leading to a faster reaction rate. However, the larger steric bulk of the bromine atom compared to the chlorine atom could hinder the approach of the alcohol to the carbonyl carbon.
Decarboxylation
The decarboxylation of benzoic acids typically requires high temperatures and can be influenced by the presence of ortho substituents. While a detailed kinetic comparison for these specific compounds is not available in the literature, the stability of the resulting aryl anion or aryl metal intermediate plays a crucial role. Given the similar electronic nature of the two halogens, significant differences in their decarboxylation rates under identical conditions are not anticipated, although subtle differences may exist.
Experimental Protocols for Comparative Analysis
To provide a definitive comparison of the reactivity of 2-bromo and 2-chloro benzoic acids, the following experimental protocols can be employed.
Protocol 1: Comparative Fischer Esterification
This protocol outlines a method to compare the relative rates of esterification.
Materials:
-
2-Bromobenzoic acid
-
2-Chlorobenzoic acid
-
Methanol (or other alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Set up two parallel reactions in identical round-bottom flasks.
-
In each flask, combine the respective halobenzoic acid (1.0 mmol), an excess of methanol (10 mL), and a catalytic amount of concentrated sulfuric acid (0.1 mmol).
-
Heat both mixtures to reflux simultaneously.
-
At regular time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding it to a known volume of a suitable solvent (e.g., ethyl acetate) and washing with a saturated sodium bicarbonate solution.
-
Analyze the organic layer of each aliquot by GC or HPLC to determine the ratio of the starting material to the ester product.
-
Plot the concentration of the product versus time for both reactions to compare their rates.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol allows for a comparison of the efficiency of the two compounds in a palladium-catalyzed cross-coupling reaction.
Materials:
-
2-Bromobenzoic acid
-
2-Chlorobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Inert atmosphere setup (e.g., Schlenk line)
-
TLC or LC-MS for reaction monitoring
Procedure:
-
In two separate, flame-dried Schlenk flasks, add the respective halobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill each flask with an inert gas (e.g., argon) three times.
-
To each flask, add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Add a degassed 4:1 mixture of toluene and water (5 mL) to each flask.
-
Heat both reaction mixtures to 90°C and stir vigorously.
-
Monitor the progress of both reactions by TLC or LC-MS.
-
Compare the time taken for the complete consumption of the starting material and the final yield of the coupled product after purification.
Visualizing Reaction Workflows and Concepts
Logical Workflow for Reactivity Comparison
References
A Comparative Guide to the Structural Validation of Synthesized 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid. We present supporting experimental data and detailed protocols to ensure accurate compound identification.
Introduction
The precise structural confirmation of newly synthesized chemical entities is a cornerstone of chemical research and drug development. Any ambiguity in the structure of a compound can lead to misinterpretation of biological data and wasted resources. This compound is a valuable intermediate in the synthesis of various biologically active molecules, including urolithin derivatives which are known for their anti-wrinkle and collagen-promoting properties.[1] Therefore, rigorous validation of its structure is paramount.
This guide outlines a multi-pronged analytical approach, combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unequivocally confirm the identity and purity of the synthesized product. We will also compare its analytical data with a structurally similar alternative, 2-Bromo-4,5-dimethoxybenzoic acid, to highlight the specificity of each technique.
Synthesis Overview & Potential Impurities
A plausible synthetic route to this compound involves the bromination of a suitably protected precursor, such as 3-(benzyloxy)-4-methoxybenzoic acid, followed by appropriate work-up and purification.
A key step is the regioselective bromination at the C2 position. Potential impurities could include the starting material, isomers with bromine at a different position, or by-products from the deprotection of the benzyl group. A thorough validation process is essential to confirm the desired structure and rule out these possibilities.
Structural Validation Workflow
The validation process follows a logical workflow, where each analytical technique provides a unique piece of the structural puzzle.
Caption: Workflow for Synthesis and Structural Validation.
Comparative Analysis of Spectroscopic Data
The following sections present the expected analytical data for this compound and compare it with the alternative compound, 2-Bromo-4,5-dimethoxybenzoic acid. This comparison demonstrates how specific signals in the spectra can be used to confirm the presence of the benzyl protecting group.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the carbon-hydrogen framework.[2][3]
Table 1: Comparison of Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Functional Group | This compound (Predicted) | 2-Bromo-4,5-dimethoxybenzoic acid (Reference) | Rationale for Difference |
| Aromatic-H (C6-H) | ~7.6 ppm (s, 1H) | ~7.6 ppm (s, 1H) | Similar electronic environment. |
| Aromatic-H (C3-H) | ~7.1 ppm (s, 1H) | ~7.1 ppm (s, 1H) | Similar electronic environment. |
| Phenyl-H (benzyl) | ~7.3-7.5 ppm (m, 5H) | - | Diagnostic signal for the benzyl group. |
| -O-CH₂-Ph | ~5.2 ppm (s, 2H) | - | Diagnostic signal for the benzyl group. |
| -OCH₃ (C4) | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | Methoxy group at the same position. |
| -OCH₃ (C5) | - | ~3.95 ppm (s, 3H) | Absence confirms benzyl substitution. |
| -COOH | >10 ppm (br s, 1H) | >10 ppm (br s, 1H) | Carboxylic acid proton, typically broad. |
Table 2: Comparison of Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Atom | This compound (Predicted) | 2-Bromo-4,5-dimethoxybenzoic acid (Reference) | Rationale for Difference |
| C=O | ~170 ppm | ~170 ppm | Carboxylic acid carbonyl. |
| Ar-C (Substituted) | ~154, 149, 136, 129, 115, 112 ppm | ~152, 148, 127, 115, 114, 113 ppm | General aromatic region. |
| Phenyl-C (benzyl) | ~127-129 ppm | - | Diagnostic signals for the benzyl group. |
| -O-CH₂-Ph | ~71 ppm | - | Diagnostic signal for the benzyl group. |
| -OCH₃ (C4) | ~56 ppm | ~56 ppm | Methoxy group at C4. |
| -OCH₃ (C5) | - | ~56.5 ppm | Absence confirms benzyl substitution. |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[4] High-Resolution Mass Spectrometry (HRMS) is particularly useful for determining the exact molecular formula.
Table 3: Comparison of Mass Spectrometry Data
| Parameter | This compound | 2-Bromo-4,5-dimethoxybenzoic acid | Rationale for Difference |
| Molecular Formula | C₁₅H₁₃BrO₄ | C₉H₉BrO₄ | Difference of C₆H₄. |
| Molecular Weight | 337.17 g/mol | 261.07 g/mol | Mass difference corresponds to benzyl vs. methyl group. |
| Exact Mass [M-H]⁻ | 334.9928 | 258.9615 | Confirms elemental composition via HRMS. |
| Key Feature | Isotopic pattern for Bromine (¹⁹Br/⁸¹Br) with M and M+2 peaks of ~1:1 ratio. | Isotopic pattern for Bromine (¹⁹Br/⁸¹Br) with M and M+2 peaks of ~1:1 ratio. | Characteristic of monobrominated compounds. |
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5]
Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Type | This compound (Predicted) | 2-Bromo-4,5-dimethoxybenzoic acid (Reference) | Rationale for Difference |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | 2500-3300 (broad) | Characteristic of a carboxylic acid dimer. |
| Carboxylic Acid | C=O stretch | ~1700 | ~1700 | Carbonyl stretch. |
| Aromatic Ring | C=C stretch | ~1600, ~1500 | ~1600, ~1500 | Aromatic ring vibrations. |
| Ether | C-O stretch | ~1250, ~1020 | ~1250, ~1020 | Aryl-alkyl ether stretches. |
| Benzyl Group | C-H stretch | ~3030, ~2850-2920 | - | Presence of aromatic and aliphatic C-H from benzyl group. |
Logic of Structural Confirmation
The combined data from these techniques provides a robust confirmation of the target structure.
Caption: Logic Diagram for Structural Confirmation.
Experimental Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) and a larger number of scans (~1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻. Set the mass range to scan from m/z 100 to 500.
-
Data Analysis: Compare the measured exact mass of the most intense ion in the isotopic cluster with the theoretical exact mass calculated for the molecular formula C₁₅H₁₂BrO₄⁻. The mass error should be less than 5 ppm.
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: An FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural validation of synthesized this compound requires a synergistic use of modern analytical techniques. NMR spectroscopy confirms the precise connectivity of atoms and the presence of the key benzyloxy group, while HRMS provides irrefutable evidence of the elemental composition. IR spectroscopy serves as a rapid check for the presence of the expected functional groups. By comparing the obtained data with that of a closely related alternative, researchers can be highly confident in the identity and purity of their synthesized material, ensuring the reliability of subsequent research and development efforts.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid (CAS No. 24958-42-7), ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a halogenated aromatic carboxylic acid that requires careful handling due to its potential health hazards. Based on available safety data for the compound and similar chemical structures, the following hazards have been identified:
-
Harmful if swallowed or inhaled: Acute oral or inhalation exposure may lead to adverse health effects.[1]
-
Causes skin and eye irritation: Direct contact can result in redness, pain, and irritation.[1]
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1]
Emergency First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone operations. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of spills, a chemical-resistant apron or suit may be required. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or when handling large quantities. |
Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is a critical step in the laboratory workflow. Adherence to institutional and regulatory guidelines is mandatory. The following is a generalized protocol; always consult your institution's specific waste management procedures.
1. Waste Identification and Segregation:
-
Identify: Clearly label the waste container with the full chemical name: "this compound".
-
Segregate: This compound is a halogenated organic acid. It must be segregated from non-halogenated waste, bases, and oxidizing agents to prevent potentially hazardous reactions.
2. Containerization:
-
Use a designated, compatible container: A clearly labeled, leak-proof container, typically made of high-density polyethylene (HDPE), is suitable for solid chemical waste.
-
Do not overfill: Fill the container to no more than 80% of its capacity to allow for expansion and prevent spills.
-
Keep closed: The container must be securely closed at all times, except when adding waste.
3. Storage:
-
Store in a designated hazardous waste accumulation area: This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Secondary Containment: Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
4. Documentation and Pickup:
-
Complete a hazardous waste tag: Fill out all required information on your institution's hazardous waste tag, including the chemical name, quantity, and hazard characteristics.
-
Request a waste pickup: Follow your institution's procedure to schedule a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Incompatible Materials
To prevent dangerous reactions, avoid mixing this compound with the following:
-
Strong bases: Can cause a violent exothermic reaction.
-
Strong oxidizing agents: May lead to a fire or explosion.
-
Non-halogenated organic waste: Cross-contamination can complicate the disposal process and increase costs.
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
Potential Hazards: Based on analogous compounds, 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] All personal contact, including inhalation of dust, should be avoided.[6]
Immediate Safety Measures
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing and footwear at once.[6] Wash the affected area immediately with plenty of soap and water.[3][4] If skin irritation occurs, seek medical advice.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or if the person feels unwell, call a poison center or doctor.[3][4]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure safety. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety glasses with side-shields or tightly sealed goggles.[2][7] A face shield may be necessary for tasks with a higher risk of splashing.[7][8] | Protects against dust particles and chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Neoprene, or Viton).[8] | Prevents direct skin contact with the chemical. |
| Laboratory coat or a chemical-resistant apron and protective suit.[1][2][7] | Provides a barrier against spills and contamination of personal clothing. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or P3 filter).[1][2][7] | Necessary when handling the powder outside of a chemical fume hood to prevent inhalation of dust.[1] A full-face supplied air respirator should be used if it is the sole means of protection.[7][8] |
Operational Plan for Handling
Strict adherence to proper handling procedures is essential to minimize exposure and contamination risks.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
-
Handling:
-
All handling of this compound powder should be conducted within a certified chemical fume hood to avoid dust formation and inhalation.[7]
-
Use only outdoors or in a well-ventilated area if a fume hood is not available.[3][4]
-
Avoid all personal contact with the substance.[6] Do not eat, drink, or smoke in the handling area.[6]
-
When transferring the powder, use techniques that minimize dust generation.
-
-
Storage:
Disposal Plan
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[4]
-
Disposal:
-
Dispose of the waste material in a suitable, closed container.[7]
-
The disposal of the container and its contents must be done at an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4]
-
Do not allow the product to enter drains or the environment.[7]
-
Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laws and good laboratory practices.[7]
-
-
Packaging Disposal: Do not reuse empty containers. They should be disposed of as unused products.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alpharesources.com [alpharesources.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. redox.com [redox.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
